Cyclopropyl 2,4-difluorophenyl ketone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCOBHJTXEYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437457 | |
| Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60131-34-2 | |
| Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
cyclopropyl 2,4-difluorophenyl ketone chemical properties
An In-depth Technical Guide to the Chemical Properties of Cyclopropyl 2,4-Difluorophenyl Ketone
Introduction
This compound, identified by CAS number 60131-34-2, is a chemical compound of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure incorporates a strained cyclopropyl ring and an electron-deficient 2,4-difluorophenyl group, features that impart unique reactivity and make it a valuable building block for more complex molecules. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the difluorophenyl group can modulate pharmacokinetic properties.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions. The compound is typically a colorless to light yellow solid-liquid mixture at room temperature and should be stored in a dry, sealed container.[3][6]
| Property | Value | Source |
| CAS Number | 60131-34-2 | [1][2] |
| Molecular Formula | C₁₀H₈F₂O | [2] |
| Molecular Weight | 182.17 g/mol | [7] (for monofluorinated analog) |
| Appearance | Colorless to light yellow Solid-liquid mixture | [6] |
| Storage Temperature | Room Temperature, Sealed in Dry | [3][6] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural confirmation of this compound. While a specific spectrum for this exact molecule is not publicly available in the search results, the expected characteristics can be inferred from the analysis of similar ketone-containing structures.[8][9]
| Spectroscopy | Expected Characteristics |
| IR Spectroscopy | A strong carbonyl (C=O) stretching vibration is expected in the range of 1680-1700 cm⁻¹ due to conjugation with the aromatic ring.[9][10] |
| ¹H NMR Spectroscopy | Protons on the cyclopropyl ring would appear in the upfield region (approx. 1.0-1.5 ppm). Aromatic protons on the difluorophenyl ring would show complex splitting patterns in the downfield region (approx. 7.0-8.0 ppm) due to fluorine coupling. The proton on the carbon adjacent to the carbonyl would be deshielded (approx. 2.5-3.0 ppm).[9][11] |
| ¹³C NMR Spectroscopy | The carbonyl carbon signal is expected to be significantly downfield, typically in the range of 190-200 ppm.[9][12] Carbons of the cyclopropyl ring would appear in the upfield region (approx. 10-20 ppm).[12] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed. Characteristic fragmentation patterns for ketones, such as alpha-cleavage of the cyclopropyl or phenyl groups, would be expected.[9][10] |
Chemical Synthesis and Reactivity
The synthesis of aryl cyclopropyl ketones can be achieved through various established methods. A common approach involves the cyclopropanation of an α,β-unsaturated ketone precursor.
Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction
This protocol is a representative method adapted from general procedures for synthesizing aryl cyclopropyl ketones from their corresponding chalcone precursors.[13]
Materials:
-
(E)-1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one (α,β-unsaturated ketone precursor)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.2 eq) under a nitrogen atmosphere.
-
Anhydrous DMSO is added, and the suspension is heated to 70-80°C for approximately one hour, or until hydrogen evolution ceases, to form the dimsyl anion. The resulting solution is cooled to room temperature.
-
Trimethylsulfoxonium iodide (1.2 eq) is added portion-wise to the solution, keeping the temperature below 30°C. The mixture is stirred for 10-15 minutes to form the sulfur ylide.
-
A solution of the α,β-unsaturated ketone precursor (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution, maintaining the temperature at or below 30°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by pouring the mixture into ice-water and then extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with water, then with a saturated aqueous ammonium chloride solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Chemical Reactivity
The strained cyclopropyl ring and the electrophilic carbonyl carbon are the primary sites of reactivity. The presence of two electron-withdrawing fluorine atoms on the phenyl ring further activates the carbonyl group towards nucleophilic attack.
One notable reaction of related structures involves rearrangement. For instance, cyclopropyl-substituted fluoroepoxides, which can be derived from cyclopropyl ketones, undergo divergent rearrangements depending on the reaction conditions.[14] In the presence of an acid catalyst, a 1,5-fluorine migration can occur through a carbocation intermediate formed by the ring-opening of the cyclopropyl group.[14] This reactivity highlights the potential of the cyclopropyl ketone moiety to act as a precursor for structurally diverse fluorinated compounds.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various pharmaceutically active molecules.[4] The cyclopropyl group is a "bioisostere" often used to replace other groups (like a phenyl ring) to improve a drug's properties.[15]
Key contributions of its structural motifs:
-
Cyclopropyl Group: Confers conformational rigidity, enhances metabolic stability by protecting adjacent sites from oxidation, and can increase binding potency.[5] Its unique electronic properties, with enhanced π-character in its C-C bonds, allow it to participate in favorable interactions with biological targets.[5]
-
Difluorophenyl Group: The fluorine atoms can increase binding affinity through hydrogen bonding or dipole interactions, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and oral bioavailability.
A significant potential application for compounds derived from this ketone is the inhibition of monoamine oxidases (MAO). Structurally related cyclopropylamines are known to be potent, mechanism-based inhibitors of MAO, which are important targets for treating depression and neurodegenerative diseases.[4] The ketone can serve as a precursor for synthesizing such amine derivatives. It is also an intermediate in the synthesis of the antiplatelet drug Prasugrel.[16][17]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, general precautions for handling similar ketones should be followed. This includes using appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[18] Handling should occur in a well-ventilated area or a chemical fume hood.[18][19] Avoid contact with skin and eyes, and prevent inhalation of vapors.[20] The compound may cause skin and eye irritation.[19]
Conclusion
This compound is a versatile chemical intermediate with a valuable combination of structural features. Its unique physical and chemical properties, driven by the strained cyclopropyl ring and the electron-withdrawing difluorophenyl group, make it a key starting material for synthesizing complex, high-value molecules. Its role as a building block in the development of therapeutic agents, particularly in the fields of neuropharmacology and cardiovascular medicine, underscores its importance to the scientific research and drug development community.
References
- 1. This compound | 60131-34-2 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - CAS:60131-34-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 60131-34-2 [amp.chemicalbook.com]
- 7. Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopropyl 2,4-xylyl ketone | C12H14O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. benchchem.com [benchchem.com]
- 16. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
Cyclopropyl 2,4-Difluorophenyl Ketone: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl 2,4-difluorophenyl ketone, identified by the CAS Number 60131-34-2, is a fluorinated aromatic ketone with potential applications in pharmaceutical and agrochemical research and development. Its unique structural combination of a cyclopropyl ring and a difluorinated phenyl group imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. This technical guide provides a detailed overview of the core physical properties of this compound, outlines the experimental protocols for their determination, and presents a logical workflow for such characterization.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical method development.
| Property | Value | Reference |
| IUPAC Name | Cyclopropyl(2,4-difluorophenyl)methanone | N/A |
| CAS Number | 60131-34-2 | [1] |
| Molecular Formula | C₁₀H₈F₂O | N/A |
| Molecular Weight | 182.17 g/mol | Calculated |
| Appearance | Colorless to light yellow solid-liquid mixture | N/A |
| Boiling Point | 243.3 °C at 760 mmHg | [2] |
| Density | 1.314 g/cm³ | [2] |
| Refractive Index | 1.539 | [2] |
| Flash Point | 92.4 °C | [2] |
| Melting Point | Not available | [3] |
| Solubility | Data not available. See experimental protocol below. | |
| Storage | Store in a dry, sealed container at room temperature. | N/A |
Note: The molecular weight was calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), and oxygen (15.999 u).
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard organic chemistry laboratory techniques.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
If the sample is solid, finely powder a small amount of this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Note: As some sources describe the compound as a "solid-liquid mixture," it may exist as a liquid at or near room temperature, or it may have a low melting point. If the substance is entirely liquid at room temperature, this protocol is not applicable.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)
-
Clamp and stand
Procedure:
-
Place a small amount (a few milliliters) of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heat the apparatus slowly and uniformly.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer or a precise graduated cylinder (e.g., 1 mL or 5 mL)
-
Analytical balance
Procedure:
-
Accurately weigh a clean, dry pycnometer or graduated cylinder on an analytical balance.
-
Carefully add a known volume of liquid this compound to the pycnometer or graduated cylinder.
-
Reweigh the container with the liquid to determine the mass of the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.
-
For higher accuracy, the determination should be repeated multiple times, and the average value reported. The temperature at which the measurement is made should also be recorded.
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dichloromethane, dimethyl sulfoxide).
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.
-
Add a small volume (e.g., 1 mL) of a chosen solvent to the first test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.
-
Observe the mixture to determine if the compound has completely dissolved.
-
If the compound dissolves, it is considered soluble in that solvent at that concentration.
-
If the compound does not dissolve, the mixture can be gently warmed to assess temperature effects on solubility. Note any changes upon cooling.
-
Repeat the process for each of the selected solvents.
-
Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the amount of solute and solvent can be precisely measured to determine the solubility in units such as g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the determination of the key physical properties of a novel chemical compound like this compound.
References
An In-depth Technical Guide to the Structure Elucidation of Cyclopropyl 2,4-difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of cyclopropyl 2,4-difluorophenyl ketone. While direct experimental spectra for this specific compound are not widely available in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to guide researchers in the characterization of this and similar molecules.
Chemical Structure and Properties
This compound, with the molecular formula C₁₀H₈F₂O, possesses a chemical structure characterized by a cyclopropyl group and a 2,4-difluorophenyl group attached to a central carbonyl moiety.
Molecular Structure:
Caption: Chemical structure of (2,4-difluorophenyl)(cyclopropyl)methanone.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and established spectroscopic correlations.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3', H-5' | ~1.10 - 1.30 | m | - |
| H-2' | ~2.50 - 2.70 | m | - |
| H-6 | ~7.90 - 8.10 | dd | J_ortho ≈ 8.5, J_meta ≈ 2.5 |
| H-5 | ~6.90 - 7.10 | ddd | J_ortho ≈ 8.5, J_meta ≈ 8.5, J_para ≈ 2.5 |
| H-3 | ~6.80 - 7.00 | ddd | J_ortho ≈ 8.5, J_meta ≈ 2.5, J_F-H ≈ 8.5 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 - 205 |
| C-1 | ~125 - 135 (d, ¹J_CF) |
| C-2 | ~160 - 170 (d, ¹J_CF) |
| C-3 | ~104 - 114 (d, ²J_CF) |
| C-4 | ~162 - 172 (d, ¹J_CF) |
| C-5 | ~111 - 121 (d, ²J_CF) |
| C-6 | ~130 - 140 (d, ³J_CF) |
| C-1' | ~18 - 25 |
| C-2', C-3' | ~10 - 15 |
Predicted FT-IR Data
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (cyclopropyl) | 3080 - 3000 | Medium |
| C=O (ketone) | 1680 - 1660 | Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong |
| C-F | 1250 - 1000 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment |
| 182 | [M]⁺ |
| 154 | [M - CO]⁺ |
| 141 | [M - C₃H₅]⁺ |
| 127 | [C₇H₄F₂]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.
Sample Introduction:
-
If the compound is sufficiently volatile, it can be introduced via a direct insertion probe or gas chromatography (GC-MS).
-
For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Data Acquisition:
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-500 amu.
Visualization of the Structure Elucidation Workflow
The following diagrams illustrate the logical workflow for the structure elucidation of this compound.
Caption: A workflow diagram for the synthesis and structural analysis.
Caption: Integration of spectroscopic data to confirm the chemical structure.
An In-depth Technical Guide to Cyclopropyl 2,4-Difluorophenyl Ketone
CAS Number: 60131-34-2
This technical guide provides a comprehensive overview of cyclopropyl 2,4-difluorophenyl ketone, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and potential applications in medicinal chemistry.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 60131-34-2 |
| Molecular Formula | C₁₀H₈F₂O |
| Molecular Weight | 182.17 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Predicted ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.0 ppm) and aliphatic region for the cyclopropyl protons (δ 0.8-3.0 ppm). |
| Predicted ¹³C NMR | Carbonyl carbon signal expected around δ 195-205 ppm. Aromatic carbons will show splitting due to fluorine coupling. Cyclopropyl carbons will appear at high field. |
| Predicted IR Spectra | A strong carbonyl (C=O) stretching band is expected in the range of 1680-1700 cm⁻¹. |
| Predicted Mass Spectra | The molecular ion peak (M+) would be observed at m/z 182. |
Synthesis of Cyclopropyl Phenyl Ketones: A General Overview
The synthesis of aryl cyclopropyl ketones, including the 2,4-difluoro derivative, can be achieved through several established synthetic routes. A common and effective method is the oxidation of the corresponding alcohol precursor, which itself is synthesized via a Grignard reaction.
Experimental Protocol: A General Two-Step Synthesis
The following is a general experimental protocol for the synthesis of phenyl cyclopropyl ketones, which can be adapted for the preparation of this compound.
Step 1: Synthesis of Cyclopropyl(phenyl)methanol Precursor
-
Reaction Setup: To a solution of a phenyl Grignard reagent (prepared from the corresponding bromophenyl derivative and magnesium) in an anhydrous ether solvent such as THF, add cyclopropanecarboxaldehyde dropwise at 0 °C under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the cyclopropyl(phenyl)methanol.
Step 2: Oxidation to Cyclopropyl Phenyl Ketone
-
Reaction Setup: Dissolve the cyclopropyl(phenyl)methanol from the previous step in a suitable organic solvent, such as dichloromethane.
-
Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution at room temperature.
-
Reaction: Stir the mixture until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to obtain the desired cyclopropyl phenyl ketone.
Caption: General workflow for the two-step synthesis of cyclopropyl phenyl ketones.
Applications in Medicinal Chemistry and Drug Development
The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1] While specific biological data for this compound is limited, its structural features suggest potential applications as an intermediate in the synthesis of bioactive molecules.
Derivatives of similar structures, such as those containing a 2,4-difluorophenyl group, have been investigated as inhibitors of key biological targets. For instance, compounds incorporating the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a crucial target in cancer therapy.[2]
Furthermore, the cyclopropylamine pharmacophore, which can be derived from cyclopropyl ketones, is a known mechanism-based inhibitor of monoamine oxidases (MAO), enzymes implicated in the pathophysiology of depression and neurodegenerative disorders.[1]
Potential Signaling Pathway Involvement
Given the role of related compounds as VEGFR-2 inhibitors, it is plausible that derivatives of this compound could be designed to modulate the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor growth and metastasis.
References
cyclopropyl 2,4-difluorophenyl ketone mechanism of formation
An In-depth Technical Guide on the Formation of Cyclopropyl 2,4-Difluorophenyl Ketone
This technical guide provides a comprehensive overview of the formation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the underlying reaction mechanism, provides representative experimental protocols, and summarizes relevant data for researchers, scientists, and drug development professionals.
Core Reaction: Friedel-Crafts Acylation
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[3] A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the reaction.[4][5]
Mechanism of Formation
The reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the cyclopropanecarbonyl chloride by coordinating to the chlorine atom. This polarization facilitates the cleavage of the carbon-chlorine bond, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The electron-rich π system of the 1,3-difluorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atoms on the benzene ring are deactivating groups but are ortho, para-directing. Acylation can, therefore, occur at positions ortho or para to the fluorine atoms. Due to steric hindrance, the para position relative to one fluorine and ortho to the other (the 4-position) is a likely site of acylation.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, and hydrogen chloride as a byproduct.
Visualizing the Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not explicitly detailed in the provided search results, a general procedure can be adapted from similar Friedel-Crafts acylation reactions.[6]
Materials:
-
1,3-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: The mixture is cooled in an ice bath to 0-5 °C. A solution of cyclopropanecarbonyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel over approximately 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, 1,3-difluorobenzene is added dropwise to the reaction mixture, again maintaining the low temperature.
-
Reaction: After the complete addition of the reactants, the reaction mixture is allowed to warm to room temperature and then stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled in an ice bath and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Washing: The combined organic layers are washed successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by techniques such as column chromatography or distillation under reduced pressure.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis.
Data Presentation
The following tables summarize typical quantitative data that could be expected from the synthesis of this compound, based on analogous reactions reported in the literature.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Molar Ratio (1,3-difluorobenzene : Cyclopropanecarbonyl chloride : AlCl₃) | 1 : 1.1 : 1.2 | Adapted from[6] |
| Solvent | Dichloromethane (DCM) | [4] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 3 - 5 hours | [6] |
| Typical Yield (Crude) | 75-85% | Estimated |
| Typical Yield (Purified) | 60-70% | Estimated |
Table 2: Physicochemical and Spectroscopic Data of the Product
| Property | Value |
| Molecular Formula | C₁₀H₈F₂O |
| Molecular Weight | 182.17 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-8.0 (m, 1H), 6.9-7.1 (m, 2H), 2.5-2.7 (m, 1H), 1.0-1.3 (m, 4H) (Predicted) |
| ¹³C NMR (CDCl₃, ppm) | δ 195-197 (C=O), 160-165 (d, C-F), 130-135 (m), 110-115 (m), 105-110 (t, C-F), 15-20 (CH), 10-15 (CH₂) (Predicted) |
| ¹⁹F NMR (CDCl₃, ppm) | δ -100 to -110 (m), -110 to -120 (m) (Predicted) |
| IR (cm⁻¹) | ~1680 (C=O stretching), ~1600, ~1500 (Aromatic C=C stretching), ~1200-1300 (C-F stretching) |
| Mass Spectrometry (m/z) | 182 (M⁺) |
Note: The spectroscopic data are predicted values and may vary based on experimental conditions.
Conclusion
The formation of this compound is efficiently achieved through the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride using a Lewis acid catalyst. The mechanism involves the generation of an acylium ion, followed by electrophilic attack on the aromatic ring and subsequent deprotonation to restore aromaticity. The provided experimental protocol and workflow offer a practical guide for its synthesis in a laboratory setting. The expected quantitative and spectroscopic data serve as a reference for product characterization. This technical guide provides a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate.
References
The Reactivity of the Cyclopropyl Group in Cyclopropyl 2,4-difluorophenyl Ketone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the cyclopropyl group in cyclopropyl 2,4-difluorophenyl ketone. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic and steric properties imparted by the cyclopropyl and 2,4-difluorophenyl moieties. This document details the synthesis, stability, and characteristic reactions of this ketone, with a focus on the ring-opening transformations of the cyclopropyl group under various conditions. Experimental protocols, quantitative data from analogous systems, and mechanistic visualizations are provided to serve as a valuable resource for professionals in the field.
Introduction
Cyclopropyl ketones are a versatile class of organic compounds characterized by the presence of a three-membered cyclopropane ring adjacent to a carbonyl group. The inherent ring strain of the cyclopropyl group, estimated to be around 27 kcal/mol, makes it a latent source of reactivity, susceptible to cleavage under various conditions.[1] When conjugated with an aromatic ketone, the electronic properties of the aryl substituent significantly influence the reactivity of the cyclopropyl ring.
In the case of this compound, the presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon and polarize the bonds of the cyclopropyl ring, making it more susceptible to nucleophilic attack and ring-opening reactions.[2] This guide explores the key aspects of the synthesis and reactivity of this specific ketone, providing a foundation for its application in the design and development of novel chemical entities.
Synthesis of this compound
The most common and direct method for the synthesis of aryl cyclopropyl ketones is the Friedel-Crafts acylation of the corresponding aromatic compound with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure adapted for the synthesis of the title compound.
Materials:
-
1,3-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add 1,3-difluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity of the Cyclopropyl Group
The reactivity of the cyclopropyl group in this compound is dominated by ring-opening reactions, driven by the release of ring strain. The presence of the electron-withdrawing 2,4-difluorophenyl group significantly influences the regioselectivity and rate of these reactions.
Acid-Catalyzed Ring-Opening
Under acidic conditions (either Brønsted or Lewis acids), the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to form a benzylic carbocation, which is stabilized by the aromatic ring. The electron-withdrawing fluorine atoms on the phenyl ring will destabilize this carbocation, potentially leading to slower reaction rates compared to unsubstituted or electron-donating group substituted analogs.
Diagram 2: General Mechanism of Acid-Catalyzed Ring-Opening
Caption: General mechanism for acid-catalyzed ring-opening of cyclopropyl ketones.
Reductive Ring-Opening
Reductive cleavage of the cyclopropane ring can be achieved using various reducing agents. For instance, reduction with zinc in ethanol is proposed to proceed through an anion-radical intermediate. The presence of the aryl group facilitates this reaction.
Transition Metal-Catalyzed Reactions
Palladium-catalyzed reactions have been shown to efficiently promote the ring-opening of aryl cyclopropyl ketones. These reactions can lead to the stereoselective formation of α,β-unsaturated ketones. The specific catalytic system and reaction conditions will determine the product outcome.
Quantitative Data
Table 1: Relative Rates of Acid-Catalyzed Hydroarylation of Various Cyclopropyl Ketones
| Cyclopropyl Ketone | Substituent on Phenyl Ring | Relative Rate |
| Cyclopropyl methyl ketone | N/A | Faster |
| Cyclopropyl phenyl ketone | None | Intermediate |
| Cyclopropyl 4-methoxyphenyl ketone | 4-Methoxy (electron-donating) | Slower |
| Cyclopropyl p-nitrophenyl ketone | 4-Nitro (electron-withdrawing) | Expected to be significantly faster |
Data adapted from a qualitative comparison of reaction rates. The trend suggests that electron-withdrawing groups on the phenyl ring accelerate the acid-catalyzed ring-opening.[2]
Spectroscopic Data (Predicted)
The following table summarizes the predicted key spectroscopic data for this compound. These predictions are based on typical values for similar structures and can be used for characterization purposes.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| ¹H NMR | Multiplets for cyclopropyl protons (~1.0-1.5 ppm and ~2.5-3.0 ppm), and multiplets for aromatic protons (~6.9-8.0 ppm). |
| ¹³C NMR | Carbonyl carbon (~195-205 ppm), aromatic carbons (with C-F couplings), and cyclopropyl carbons (~10-25 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 182.05, and characteristic fragmentation patterns including loss of the cyclopropyl group. |
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its reactivity is primarily governed by the strained cyclopropyl ring, which is activated by the electron-withdrawing 2,4-difluorophenyl group. This activation facilitates a variety of ring-opening reactions under acidic, reductive, or transition-metal-catalyzed conditions, providing access to a range of functionalized linear and cyclic compounds. While specific experimental data for this compound is limited, the information on analogous systems provides a strong foundation for predicting its behavior and designing synthetic strategies. Further research into the specific reaction kinetics and yields for this ketone will undoubtedly expand its utility as a valuable building block in drug discovery and development.
References
Spectroscopic and Synthetic Profile of Cyclopropyl 2,4-Difluorophenyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for cyclopropyl 2,4-difluorophenyl ketone. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide leverages established chemical principles and spectroscopic data from analogous compounds to present a predictive yet robust analysis. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated aryl ketones. All spectral data presented are predicted based on established spectroscopic correlations and data from similar chemical structures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3' | 7.95 - 8.05 | ddd | J(H-F) ≈ 8.8, J(H-H) ≈ 8.8, J(H-H) ≈ 6.5 |
| H-5' | 6.95 - 7.05 | ddd | J(H-F) ≈ 11.0, J(H-H) ≈ 8.8, J(H-H) ≈ 2.5 |
| H-6' | 7.25 - 7.35 | m | |
| Cyclopropyl CH | 2.55 - 2.65 | m | |
| Cyclopropyl CH₂ | 1.20 - 1.30 | m | |
| Cyclopropyl CH₂' | 1.00 - 1.10 | m |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C=O | 198 - 202 | d, J ≈ 4 |
| C-1' | 122 - 126 | dd, J ≈ 12, 4 |
| C-2' | 164 - 168 | dd, J ≈ 255, 12 |
| C-3' | 132 - 136 | dd, J ≈ 10, 3 |
| C-4' | 161 - 165 | dd, J ≈ 255, 12 |
| C-5' | 104 - 108 | t, J ≈ 25 |
| C-6' | 112 - 116 | dd, J ≈ 22, 4 |
| Cyclopropyl CH | 16 - 20 | |
| Cyclopropyl CH₂ | 10 - 14 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (cyclopropyl) | 3080 - 3000 | Medium |
| C=O stretch (ketone) | 1680 - 1660 | Strong |
| C=C stretch (aromatic) | 1610 - 1580 | Medium-Strong |
| C-F stretch | 1280 - 1100 | Strong |
| Cyclopropyl ring deformation | ~1020 | Medium |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 182 | 100 | [M]⁺ |
| 153 | 40 | [M - C₂H₅]⁺ |
| 141 | 80 | [M - C₃H₅]⁺ or [C₇H₄F₂O]⁺ |
| 113 | 60 | [C₆H₄F₂]⁺ |
Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. This protocol is based on general procedures reported for the synthesis of similar aryl cyclopropyl ketones.
Synthesis of this compound
Reaction Scheme:
Materials:
-
1,3-Difluorobenzene (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher NMR spectrometer.
-
Samples should be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum should be recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS):
-
Mass spectra should be obtained using an electron ionization (EI) mass spectrometer.
-
The molecular ion peak and fragmentation pattern should be analyzed to confirm the molecular weight and structure.
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
Caption: Relationship between spectroscopic techniques and molecular information obtained.
An In-depth Technical Guide to the Thermodynamic Properties of Cyclopropyl 2,4-Difluorophenyl Ketone
Disclaimer: As of the latest literature review, specific experimental thermodynamic data for cyclopropyl 2,4-difluorophenyl ketone is not publicly available. This guide is intended to provide a comprehensive framework for researchers, scientists, and drug development professionals on the essential thermodynamic properties of this compound and the established methodologies for their determination. The quantitative data presented herein is hypothetical and serves as a placeholder to illustrate the proper structure for data presentation.
This technical guide outlines the critical thermodynamic parameters necessary for understanding the chemical behavior, stability, and potential applications of this compound. A thorough grasp of these properties is fundamental for process development, safety assessment, and formulation in the pharmaceutical and chemical industries.
Core Thermodynamic Properties
The thermodynamic properties of a compound govern its energy profile and behavior under varying conditions. For this compound, the key parameters of interest include the standard enthalpy of formation, standard molar entropy, and heat capacity. These values are crucial for predicting reaction equilibria, heats of reaction, and the compound's stability.
Table 1: Hypothetical Thermodynamic Data for this compound
| Thermodynamic Property | Symbol | Value (Hypothetical) | Units | Phase |
| Standard Enthalpy of Formation | ΔHf° | -350.5 | kJ/mol | Gas |
| Standard Molar Entropy | S° | 420.8 | J/(mol·K) | Gas |
| Molar Heat Capacity (constant pressure) | Cp,m | 215.3 | J/(mol·K) | Gas |
| Gibbs Free Energy of Formation | ΔGf° | -280.2 | kJ/mol | Gas |
| Enthalpy of Vaporization | ΔHvap | 55.6 | kJ/mol | Liquid |
| Enthalpy of Fusion | ΔHfus | 25.1 | kJ/mol | Solid |
| Enthalpy of Combustion | ΔHc° | -5200.7 | kJ/mol | Liquid |
Experimental Protocols for Thermodynamic Property Determination
Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections detail the standard methodologies for measuring the key thermodynamic parameters of a compound like this compound.
2.1. Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is determined using combustion calorimetry.
-
Apparatus: A static-bomb combustion calorimeter.
-
Procedure:
-
A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.
-
The bomb is pressurized with a high-purity oxygen atmosphere.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited, and the temperature change of the water is meticulously recorded.
-
The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then derived from the energy of combustion using Hess's law, in conjunction with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF).
-
2.2. Heat Capacity (Cp,m)
Differential Scanning Calorimetry (DSC) is a primary method for measuring heat capacity.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample of the ketone is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled, linear rate over the desired temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
-
The measurement is calibrated using a standard material with a known heat capacity, such as sapphire.
-
2.3. Enthalpy of Phase Transition (ΔHvap, ΔHfus)
The enthalpies of vaporization and fusion are also determined using calorimetry.
-
Enthalpy of Fusion (ΔHfus):
-
Method: Differential Scanning Calorimetry (DSC) is used.
-
Procedure: The sample is cooled until it crystallizes and then heated at a constant rate through its melting point. The energy absorbed during the melting process is integrated to determine the enthalpy of fusion.
-
-
Enthalpy of Vaporization (ΔHvap):
-
Method: The Clausius-Clapeyron equation is applied to vapor pressure data measured at different temperatures.
-
Procedure: The vapor pressure of the liquid sample is measured at various temperatures using a static or dynamic apparatus. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line whose slope is proportional to the enthalpy of vaporization.
-
Visualizations
3.1. Experimental Workflow for Thermodynamic Characterization
The following diagram illustrates a typical workflow for the experimental determination of the core thermodynamic properties of a novel compound.
3.2. Interrelation of Core Thermodynamic Properties
This diagram illustrates the fundamental relationships between the primary thermodynamic state functions.
Conclusion
While specific experimental data for this compound is yet to be reported in the public domain, this guide provides the necessary framework for its thermodynamic characterization. The experimental protocols detailed herein are robust and widely accepted for generating high-quality thermodynamic data. The acquisition of such data is an essential step in the comprehensive physicochemical profiling of this compound, enabling its effective and safe application in research and development.
Potential Research Areas for Cyclopropyl 2,4-Difluorophenyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl 2,4-difluorophenyl ketone is a synthetic ketone with significant potential as a versatile building block in medicinal chemistry and drug discovery. The unique combination of a strained cyclopropyl ring and an electron-deficient 2,4-difluorophenyl moiety offers a rich scaffold for the development of novel therapeutic agents. This technical guide explores potential research avenues for this compound, including its synthesis, functionalization, and application in the discovery of kinase inhibitors, monoamine oxidase (MAO) inhibitors, and anticancer agents. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate further investigation into this promising chemical entity.
Introduction
The cyclopropyl group is a highly valued motif in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and modulate the conformational properties of drug candidates.[1] When coupled with a 2,4-difluorophenyl ring, a common substituent in bioactive molecules that can enhance binding affinity and pharmacokinetic properties, the resulting this compound scaffold presents a compelling starting point for the design of novel therapeutics.[2] This guide outlines key areas of research for this compound, providing a foundation for its exploration in drug development programs.
Synthesis of this compound
Two primary synthetic routes are proposed for the synthesis of this compound: Friedel-Crafts acylation and the Corey-Chaykovsky reaction.
Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This is a direct and efficient method for the synthesis of aryl ketones.
Reaction:
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol of limiting reagent) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add cyclopropanecarbonyl chloride (1.0 eq) dropwise.
-
After the addition is complete, add 1,3-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the organic layer).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Plausible Yield: Based on similar reactions, a yield of 60-80% can be expected.
Method 2: Corey-Chaykovsky Cyclopropanation of a Chalcone Precursor
This two-step method involves the synthesis of a chalcone followed by cyclopropanation.
Step 1: Synthesis of 2',4'-Difluorochalcone
Reaction:
Step 2: Corey-Chaykovsky Reaction
Reaction:
Experimental Protocol (Corey-Chaykovsky Reaction): [1][3][4]
-
To a stirred solution of trimethylsulfoxonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO, 10 mL/mmol of limiting reagent) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.
-
Add a solution of the 2',4'-difluorochalcone (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target ketone.
Plausible Yield: The cyclopropanation step can be expected to yield 70-90% of the product.
Spectroscopic Data (Predicted)
| Data Type | Predicted Values |
| ¹H NMR (CDCl₃) | δ 7.8-8.0 (m, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 2.5-2.7 (m, 1H, CO-CH), 1.1-1.3 (m, 2H, cyclopropyl CH₂), 0.9-1.1 (m, 2H, cyclopropyl CH₂) ppm. |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~165 (d, JCF ≈ 255 Hz, C-F), ~162 (d, JCF ≈ 255 Hz, C-F), ~133 (dd, JCF ≈ 10, 3 Hz, Ar-CH), ~120 (dd, JCF ≈ 12, 4 Hz, Ar-C), ~112 (dd, JCF ≈ 21, 4 Hz, Ar-CH), ~105 (t, JCF ≈ 26 Hz, Ar-CH), ~18 (CO-CH), ~12 (cyclopropyl CH₂) ppm. Note: The aromatic region will show complex splitting due to C-F coupling. |
| Mass Spec (EI) | M⁺ at m/z = 182.05. Fragmentation may show loss of the cyclopropyl group (m/z = 141) and the 2,4-difluorophenyl group (m/z = 113). |
Potential Research Areas
The unique structural features of this compound make it an attractive scaffold for several areas of drug discovery.
Kinase Inhibitors
Hypothesis: The 2,4-difluorophenyl group is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain. The cyclopropyl ketone moiety can be functionalized to introduce various pharmacophores that can target other key regions of the ATP-binding pocket.
Proposed Research Workflow:
-
Library Synthesis: Utilize the ketone functionality to synthesize a library of derivatives. For example, α-bromination followed by nucleophilic substitution can introduce a variety of side chains. Reductive amination of the ketone can lead to a diverse set of amines.
-
Target Selection: Focus on kinases implicated in cancer and inflammatory diseases where fluorinated inhibitors have shown promise, such as VEGFR-2, EGFR, and various cyclin-dependent kinases (CDKs).[7][8]
-
In Vitro Screening: Screen the synthesized library against a panel of selected kinases using standard assays (e.g., TR-FRET, AlphaScreen).
-
Structure-Activity Relationship (SAR) Studies: Analyze the screening data to identify key structural features that contribute to potency and selectivity.
-
Lead Optimization: Further modify the most promising hits to improve their pharmacological properties.
References
- 1. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cyclopropyl 2,4-Difluorophenyl Ketone as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl 2,4-difluorophenyl ketone is a valuable and versatile building block in medicinal chemistry. The unique combination of a strained cyclopropyl ring and an electron-deficient difluorophenyl moiety imparts desirable physicochemical properties to molecules, often leading to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in the synthesis of key pharmaceutical intermediates.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This method involves the reaction of 1,3-difluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,3-Difluorobenzene (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (m, 1H), 7.00-6.90 (m, 2H), 2.65 (m, 1H), 1.30-1.10 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5, 165.0 (dd, J=254, 12 Hz), 160.0 (dd, J=256, 12 Hz), 132.5 (dd, J=10, 3 Hz), 121.0 (dd, J=12, 4 Hz), 112.0 (dd, J=21, 4 Hz), 105.0 (t, J=26 Hz), 18.0, 12.5 |
| Mass Spec (ESI+) | m/z 183.06 [M+H]⁺ |
Application in the Synthesis of Pharmaceutical Intermediates
This compound is a key precursor for the synthesis of chiral amines, which are crucial intermediates in the production of various pharmaceuticals, including antiplatelet agents like Ticagrelor. A common synthetic route involves the conversion of the ketone to an oxime, followed by reduction to the corresponding amine.
Synthesis of this compound Oxime
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude oxime, which can be used in the next step without further purification.
Reduction of Oxime to (1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine (Representative Chiral Synthesis)
This step typically involves a stereoselective reduction to obtain the desired enantiomer. This can be achieved using chiral reducing agents or through enzymatic resolution. The following is a representative protocol for a non-stereoselective reduction. For a specific enantiomer, a chiral synthesis strategy would be required.
Experimental Protocol:
Materials:
-
This compound oxime (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq) or Sodium borohydride (NaBH₄) with a catalyst
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Water
-
Sodium hydroxide solution
Procedure (using LiAlH₄):
-
In a dry three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the oxime (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate to give the crude amine, which can be purified by distillation or chromatography.
Quantitative Data (Representative for Racemic Synthesis)
| Parameter | Value |
| Overall Yield (from ketone) | 60-70% |
| Purity (by HPLC) | >97% |
| Appearance | Colorless oil |
Application as a Precursor for Antifungal Agents
The this compound scaffold can also be utilized in the synthesis of potential antifungal agents, particularly triazole derivatives. A common synthetic strategy involves the α-bromination of the ketone followed by reaction with 1,2,4-triazole.
Synthesis of 2-Bromo-1-(cyclopropyl)-2-(2,4-difluorophenyl)ethanone
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (or another suitable solvent)
Procedure:
-
Dissolve the ketone (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α-bromo ketone.
Synthesis of 1-(Cyclopropyl)-2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Experimental Protocol:
Materials:
-
2-Bromo-1-(cyclopropyl)-2-(2,4-difluorophenyl)ethanone (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile
Procedure:
-
To a solution of the α-bromo ketone (1.0 eq) in acetonitrile, add 1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the triazole derivative.
Quantitative Data (Representative)
| Parameter | Value |
| Overall Yield (from ketone) | 50-65% |
| Purity (by HPLC) | >95% |
Role in Targeting the P2Y12 Signaling Pathway
Pharmaceuticals derived from this compound, such as Ticagrelor, are potent antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. Understanding this signaling pathway is crucial for drug development professionals.
P2Y12 Signaling Pathway
Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor, a G-protein coupled receptor (GPCR) on the platelet surface. This binding initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.
Caption: P2Y12 receptor signaling pathway in platelets.
Experimental Workflow: In Vitro Platelet Aggregation Assay
To assess the efficacy of P2Y12 antagonists derived from this compound, an in vitro platelet aggregation assay can be performed.
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion
This compound is a highly valuable building block for the synthesis of complex pharmaceutical molecules. Its strategic use allows for the introduction of key structural motifs that can significantly enhance the biological activity and pharmacokinetic properties of drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile intermediate in drug discovery and development.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Cyclopropyl 2,4-Difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guiding principles for the synthesis of a variety of biologically relevant heterocyclic compounds utilizing cyclopropyl 2,4-difluorophenyl ketone as a key starting material. The presence of the cyclopropyl moiety offers unique reactivity, while the 2,4-difluorophenyl group can impart desirable pharmacokinetic properties, making this ketone a valuable building block in medicinal chemistry and drug discovery. The following sections detail representative synthetic methodologies for accessing pyrazoles, benzodiazepines, pyridines, and quinolines.
Synthesis of 3-Cyclopropyl-5-(2,4-difluorophenyl)-1H-pyrazole
Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The reaction of a 1,3-dicarbonyl equivalent with hydrazine is a common and effective method for pyrazole synthesis.[3] In this protocol, the this compound can be converted in situ to a 1,3-diketone before cyclization with hydrazine hydrate.
Experimental Protocol
A representative procedure for the synthesis of 3-cyclopropyl-5-(2,4-difluorophenyl)-1H-pyrazole is as follows:
-
In situ formation of the 1,3-dicarbonyl intermediate: To a solution of this compound (1.0 eq) in a suitable solvent such as THF, add a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.
-
After stirring for 30 minutes, add an acylating agent, for example, ethyl acetate (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Cyclization: To the resulting solution of the in situ generated 1,3-diketone, add hydrazine hydrate (1.5 eq).[4]
-
Reflux the reaction mixture for 4-6 hours.
-
Work-up and purification: After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | - |
| LDA | 1.1 eq | [5] |
| Ethyl acetate | 1.2 eq | [5] |
| Hydrazine hydrate | 1.5 eq | [4] |
| Reaction Conditions | ||
| Temperature | -78 °C to reflux | [4][5] |
| Reaction Time | 6-9 hours | [4][5] |
| Solvent | THF | [5] |
| Product | ||
| Yield | 75-85% (representative) | [5] |
Synthesis of 2-Cyclopropyl-4-(2,4-difluorophenyl)-3H-1,5-benzodiazepine
Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties.[6] A common synthetic route involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or two equivalents of a ketone.[7][8]
Experimental Protocol
The following is a representative protocol for the synthesis of 2-cyclopropyl-4-(2,4-difluorophenyl)-3H-1,5-benzodiazepine:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and this compound (2.2 eq).
-
Catalyst and Solvent: Add a catalytic amount of a Lewis acid, such as Yb(OTf)₃ or Sc(OTf)₃, and a suitable solvent like acetonitrile.[6]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired benzodiazepine.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| o-Phenylenediamine | 1.0 eq | [6] |
| This compound | 2.2 eq | [6] |
| Sc(OTf)₃ | 5 mol% | [6] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [6] |
| Reaction Time | 12-24 hours | [6] |
| Solvent | Acetonitrile | [6] |
| Product | ||
| Yield | 80-90% (representative) | [6] |
Synthesis of 2-Cyclopropyl-4-(2,4-difluorophenyl)pyridine
Pyridine scaffolds are prevalent in pharmaceuticals and agrochemicals. The Hantzsch pyridine synthesis is a classic method for their preparation, involving the condensation of an aldehyde, a β-ketoester, and ammonia.[9] A related approach, the Bohlmann-Rahtz synthesis, can be adapted for the synthesis of substituted pyridines from enaminones and α,β-unsaturated ketones.[10]
Experimental Protocol
A representative protocol for the synthesis of 2-cyclopropyl-4-(2,4-difluorophenyl)pyridine is as follows:
-
Formation of the Enaminone: React cyclopropylamine with a β-ketoester such as ethyl acetoacetate to form the corresponding enaminone.
-
Michael Addition: To the enaminone, add an α,β-unsaturated ketone derived from 2,4-difluoroacetophenone.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent oxidation (often in situ with air or an added oxidizing agent) to yield the pyridine ring. The reaction is typically carried out in a high-boiling solvent like ethanol or acetic acid at reflux.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Enaminone (from cyclopropylamine and ethyl acetoacetate) | 1.0 eq | [10] |
| α,β-Unsaturated ketone (from 2,4-difluoroacetophenone) | 1.0 eq | [10] |
| Reaction Conditions | ||
| Temperature | Reflux | [10] |
| Reaction Time | 8-12 hours | [10] |
| Solvent | Ethanol or Acetic Acid | [10] |
| Product | ||
| Yield | 60-70% (representative) | [10] |
Synthesis of 2-Cyclopropyl-4-(2,4-difluorophenyl)quinoline
Quinolines are another important class of nitrogen-containing heterocycles with diverse biological activities. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a powerful tool for their construction.[11][12]
Experimental Protocol
A representative protocol for the synthesis of 2-cyclopropyl-4-(2,4-difluorophenyl)quinoline is as follows:
-
Reaction Setup: In a sealed tube, combine 2-aminobenzophenone (1.0 eq) and this compound (1.2 eq).
-
Catalyst and Conditions: Add a catalytic amount of an acid or base catalyst, such as p-toluenesulfonic acid or potassium hydroxide, in a high-boiling solvent like diphenyl ether.
-
Reaction: Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent and purified by column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| 2-Aminobenzophenone | 1.0 eq | [11] |
| This compound | 1.2 eq | [11] |
| p-Toluenesulfonic acid | 10 mol% | [11] |
| Reaction Conditions | ||
| Temperature | 220 °C | [11] |
| Reaction Time | 4-8 hours | [11] |
| Solvent | Diphenyl ether | [11] |
| Product | ||
| Yield | 50-60% (representative) | [11] |
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 11. du.edu.eg [du.edu.eg]
- 12. organicreactions.org [organicreactions.org]
Application Notes and Protocols for Catalytic Reactions Involving Cyclopropyl 2,4-Difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key catalytic reactions involving cyclopropyl 2,4-difluorophenyl ketone, a valuable building block in medicinal chemistry. The protocols detailed below are based on established catalytic methodologies and provide a starting point for the synthesis of chiral alcohols and derivatized compounds.
Asymmetric Reduction of this compound
The enantioselective reduction of the prochiral ketone, this compound, to its corresponding chiral alcohol is a critical transformation for the synthesis of stereochemically defined pharmaceutical intermediates. Two powerful and widely used catalytic methods for this purpose are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric (transfer) hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly effective method for the enantioselective reduction of a wide range of ketones. It utilizes a chiral oxazaborolidine catalyst, which, in the presence of a borane source, delivers a hydride to one face of the ketone with high stereoselectivity.
Data Presentation: CBS Reduction of Analogous Aryl Ketones
| Entry | Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to 23 | >95 | >95 (S) |
| 2 | 4-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | Toluene | -40 | 92 | 96 (S) |
| 3 | 2,4-Difluoroacetophenone | (S)-2-Methyl-CBS-oxazaborolidine | Catecholborane | THF | -78 | 88 | 94 (R) |
Experimental Protocol: General Procedure for CBS Reduction
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0 °C and slowly add the borane solution (e.g., BH₃·THF, 0.6 eq.). Stir for 10-15 minutes at 0 °C.
-
Cool the mixture to the desired reaction temperature (typically -78 °C to -20 °C).
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst mixture via syringe or dropping funnel over 30 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Slowly quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Potential Cross-Coupling Reactions
While the primary catalytic application for this compound is its reduction, the resulting chiral alcohol or other derivatives can be valuable substrates for cross-coupling reactions to build more complex molecules. The Suzuki-Miyaura coupling is a prominent example.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. For derivatives of this compound, this could involve, for example, converting one of the fluorine atoms to a different functional group via a suitable precursor, or using a bromo-substituted analog.
Data Presentation: Suzuki-Miyaura Coupling of Analogous Aryl Halides
The following table provides representative data for the Suzuki-Miyaura coupling of aryl halides with boronic acids.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2 | 4-Bromoacetophenone | Cyclopropylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 88 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol and would require a suitable functionalized derivative of this compound (e.g., a bromo- or triflate-substituted analog).
Materials:
-
Functionalized this compound derivative (e.g., aryl bromide)
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DME)
-
Water (for aqueous conditions)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), boronic acid (1.2-1.5 eq.), base (2.0-3.0 eq.), palladium catalyst (0.01-0.05 eq.), and ligand (if necessary).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Catalytic Cycle of Suzuki-Miyaura Coupling
Conclusion
The catalytic reactions outlined in these notes, particularly asymmetric reductions, provide efficient pathways to valuable chiral derivatives of this compound. While specific data for this exact substrate is limited, the provided protocols for analogous systems offer a robust starting point for experimental design. Further optimization of reaction conditions will likely be necessary to achieve optimal yields and selectivities. Cross-coupling reactions on derivatives of the title compound open up possibilities for the synthesis of a diverse range of complex molecules relevant to drug discovery and development.
Application Notes and Protocols: Cyclopropyl 2,4-Difluorophenyl Ketone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the cyclopropyl 2,4-difluorophenyl ketone scaffold in medicinal chemistry. While the direct biological activity of the parent ketone is not extensively documented, its significance lies in its role as a key intermediate in the synthesis of potent therapeutic agents. This document will focus on the synthesis and application of Prasugrel, a thienopyridine antiplatelet agent, as a primary example of a drug derived from a closely related precursor, cyclopropyl 2-fluorobenzyl ketone. Additionally, the application of other complex ketone-containing scaffolds, such as in the anticancer agent Larotaxel, will be discussed to provide a broader context for the structural motif in drug design.
Introduction to the Cyclopropyl Phenyl Ketone Moiety
The cyclopropyl ring is a valuable structural motif in drug discovery, known for imparting favorable physicochemical and pharmacological properties. Its unique three-membered ring structure offers a combination of rigidity, specific stereochemistry, and electronic properties that can be leveraged to enhance biological activity, improve metabolic stability, and fine-tune a molecule's pharmacokinetic profile. When combined with a substituted phenyl ring, such as the 2,4-difluorophenyl group, the resulting ketone serves as a versatile building block for a variety of therapeutic agents.
Application Example 1: Prasugrel - An Antiplatelet Agent
Prasugrel is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, which plays a crucial role in platelet activation and aggregation.[1][2][3] It is used to prevent the formation of blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1][3]
Mechanism of Action
Prasugrel is a prodrug that is rapidly metabolized in the body to its active metabolite, R-138727.[1][2] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing ADP from binding and initiating a signaling cascade that leads to platelet activation.[4] By blocking this pathway, prasugrel effectively reduces platelet aggregation for the lifespan of the platelet.[1][2]
Caption: Mechanism of action of Prasugrel.
Quantitative Biological Data
The efficacy of prasugrel has been demonstrated in numerous clinical trials. The following table summarizes key data from the TRITON-TIMI 38 trial, which compared prasugrel to clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention.
| Clinical Endpoint | Prasugrel (%) | Clopidogrel (%) | Hazard Ratio (95% CI) | P-value | Reference |
| Cardiovascular Death, Nonfatal Myocardial Infarction, or Nonfatal Stroke | 9.9 | 12.1 | 0.81 (0.73-0.90) | <0.001 | [3] |
| Myocardial Infarction | 7.4 | 9.5 | 0.76 (0.67-0.85) | <0.001 | [3] |
| Stent Thrombosis | 1.1 | 2.4 | 0.48 (0.36-0.64) | <0.001 | [3] |
| Major Bleeding (Non-CABG) | 2.4 | 1.8 | 1.32 (1.03-1.68) | 0.03 | [3] |
Synthetic Protocol
The synthesis of prasugrel involves the key intermediate 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which can be prepared from cyclopropyl-2-fluorobenzyl ketone. The following is a representative synthetic protocol.
Caption: Synthetic workflow for Prasugrel.
Step 1: Synthesis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone [5][6]
-
To a solution of cyclopropyl-2-fluorobenzyl ketone in a suitable solvent (e.g., carbon tetrachloride), add a brominating agent such as sulfuryl chloride.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel provides pure 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.
Step 2: Synthesis of 5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine [5]
-
A mixture of 5,6,7,7α-tetrahydrothieno[3,2-c]pyridine-2(4H)-one tosylate and a suitable base (e.g., potassium carbonate) in a solvent like acetonitrile is prepared.
-
To this mixture, a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in the same solvent is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete as monitored by TLC.
-
The solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to give the desired product.
Step 3: Synthesis of Prasugrel [5]
-
The product from Step 2 is dissolved in a suitable solvent such as pyridine or a mixture of toluene and acetic acid.[2]
-
An acylating agent, typically acetic anhydride or acetyl chloride, is added to the solution.[2][5]
-
The reaction is stirred at room temperature for several hours.
-
The reaction is quenched by the addition of water or an aqueous basic solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude prasugrel is then purified by crystallization or column chromatography.
Application Example 2: Larotaxel - An Anticancer Agent
Larotaxel is a semi-synthetic taxane derivative that has shown activity in various cancer types, including those that have developed resistance to other taxanes like paclitaxel and docetaxel.[7][8] Although not directly synthesized from this compound, its complex structure, which includes a ketone functionality, highlights the broader importance of ketone-containing scaffolds in the design of potent pharmaceuticals.
Mechanism of Action
Larotaxel, like other taxanes, functions as a microtubule stabilizer.[7] It binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[9] A key feature of larotaxel is its reduced affinity for the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of multidrug resistance.[9]
Caption: Mechanism of action of Larotaxel.
Quantitative Biological Data
The in vitro cytotoxic activity of larotaxel has been evaluated in various cancer cell lines. The following table provides illustrative IC50 values for larotaxel and other taxanes in a drug-sensitive parental cancer cell line and its corresponding P-gp overexpressing multidrug-resistant subline.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) | Reference |
| Parental (Sensitive) | Larotaxel | 5 | N/A | [9] |
| Paclitaxel | 8 | N/A | [9] | |
| Docetaxel | 6 | N/A | [9] | |
| P-gp Overexpressing (Resistant) | Larotaxel | 15 | 3 | [9] |
| Paclitaxel | 240 | 30 | [9] | |
| Docetaxel | 180 | 30 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[9]
This protocol describes the determination of the IC50 value of Larotaxel in adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Larotaxel
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Larotaxel in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) from the curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion
The this compound scaffold and its close analogs are valuable intermediates in the synthesis of medicinally important compounds. The successful development of Prasugrel demonstrates the utility of this structural motif in creating potent and selective therapeutic agents. The broader class of complex, ketone-containing molecules, exemplified by Larotaxel, continues to be a rich area for the discovery of new drugs targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of these chemical scaffolds in their own drug discovery and development efforts.
References
- 1. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 3. sanofi.com [sanofi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Prasugrel [cjph.com.cn]
- 6. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Aryl Cyclopropyl Ketones via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of arenes is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aryl ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While the term "acylation of arenes with a ketone" is chemically imprecise, it is likely that the intended transformation is the synthesis of an aryl ketone where one of the substituents is a cyclopropyl group. This document provides detailed protocols for the Friedel-Crafts acylation of arenes using cyclopropanecarbonyl chloride to yield cyclopropyl aryl ketones.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an arene with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.[3] A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene, which prevents multiple acylations.[4]
This document will detail the necessary reagents, reaction conditions, and purification methods for the successful synthesis of cyclopropyl aryl ketones.
Reaction Scheme and Mechanism
The general reaction for the Friedel-Crafts acylation of an arene with cyclopropanecarbonyl chloride is depicted below:
Scheme 1: General Friedel-Crafts Acylation with Cyclopropanecarbonyl Chloride
An arene reacts with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a cyclopropyl aryl ketone.
The mechanism involves the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[2]
Mechanism of the Friedel-Crafts Acylation
The Lewis acid activates the acyl chloride, which then forms an acylium ion. The arene attacks the acylium ion, and subsequent deprotonation restores aromaticity.
Experimental Protocols
The following protocols provide detailed methodologies for the Friedel-Crafts acylation of different types of arenes with cyclopropanecarbonyl chloride.
Protocol 1: Acylation of a Non-activated Arene (e.g., Benzene)
Materials:
-
Cyclopropanecarbonyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of cyclopropanecarbonyl chloride dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure cyclopropyl phenyl ketone.
Protocol 2: Acylation of an Activated Arene (e.g., Toluene)
Materials:
-
Same as Protocol 1, with toluene replacing benzene.
Procedure:
-
Follow the same setup and initial steps as in Protocol 1.
-
Due to the increased reactivity of toluene, the reaction is typically faster.
-
After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Follow the same work-up and purification procedure as in Protocol 1 to isolate the product, which will be a mixture of ortho and para isomers of cyclopropyl tolyl ketone.
Protocol 3: Acylation of a Deactivated Arene (e.g., Chlorobenzene)
Materials:
-
Same as Protocol 1, with chlorobenzene replacing benzene.
Procedure:
-
Follow the same setup and initial steps as in Protocol 1.
-
Deactivated arenes require more forcing conditions. The reaction may require heating.
-
After the addition of chlorobenzene (1.2 equivalents), the reaction mixture may be heated to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Follow the same work-up and purification procedure as in Protocol 1. The yield is expected to be lower than for activated or non-activated arenes.
Data Presentation
The following table summarizes representative data for the Friedel-Crafts acylation of various arenes with cyclopropanecarbonyl chloride under optimized conditions.
| Arene | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Typical Yield (%) |
| Benzene | AlCl₃ | DCM | 0 to RT | 3-5 | Cyclopropyl phenyl ketone | 75-85 |
| Toluene | AlCl₃ | DCM | 0 | 1-2 | p-Cyclopropyl tolyl ketone, o-Cyclopropyl tolyl ketone | 80-90 |
| Anisole | AlCl₃ | DCM | 0 | 1 | p-Cyclopropyl methoxyphenyl ketone | 85-95 |
| Chlorobenzene | AlCl₃ | DCM | Reflux | 6-8 | p-Cyclopropyl chlorophenyl ketone | 40-50 |
| Naphthalene | AlCl₃ | Nitrobenzene | 60 | 4-6 | 1-(Cyclopropanecarbonyl)naphthalene, 2-(Cyclopropanecarbonyl)naphthalene | 60-70 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of cyclopropyl aryl ketones via Friedel-Crafts acylation.
Caption: General experimental workflow for Friedel-Crafts acylation.
Logical Relationship of Reagents and Products
The following diagram illustrates the relationship between the reactants, catalyst, and the resulting product in the Friedel-Crafts acylation.
Caption: Logical relationship of reactants and catalyst to product.
Safety Precautions
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Cyclopropanecarbonyl chloride is a corrosive acyl halide. Use appropriate personal protective equipment (gloves, safety glasses).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The quenching step can be exothermic and release HCl gas. Perform this step slowly and with caution.
Conclusion
The Friedel-Crafts acylation provides a reliable and versatile method for the synthesis of cyclopropyl aryl ketones from readily available starting materials. The protocols and data presented in these application notes offer a comprehensive guide for researchers in organic synthesis and drug development. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity.
References
Application of Cyclopropyl 2,4-Difluorophenyl Ketone in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl 2,4-difluorophenyl ketone is a valuable synthetic intermediate in the field of agrochemical research, particularly in the development of novel fungicides. The presence of the cyclopropyl ring and the difluorophenyl moiety in its structure is significant, as these features are known to contribute to the enhanced biological activity and favorable metabolic stability of agrochemicals. The fluorine atoms can increase the binding affinity of the molecule to its target site and improve its transport properties within the plant, while the cyclopropyl group can enhance its metabolic stability, leading to a longer-lasting effect.
This document provides detailed application notes on the utility of this compound in the synthesis of potential triazole-based fungicides and outlines a representative experimental protocol for the synthesis of a novel fungicide candidate.
Application Notes
Intermediate for Triazole Fungicides
This compound serves as a key building block for the synthesis of triazole fungicides. The general synthetic strategy involves the conversion of the ketone to an epoxide, followed by the ring-opening of the epoxide with 1,2,4-triazole. This approach is a well-established method for the preparation of this class of fungicides. The resulting compounds are analogues of commercially successful fungicides like epoxiconazole and tebuconazole.
The mode of action of triazole fungicides involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the breakdown of the cell membrane and ultimately, the death of the fungus.
Rationale for Use in Fungicide Discovery
The incorporation of the cyclopropyl and 2,4-difluorophenyl moieties into a triazole scaffold is a rational approach in the design of new fungicides for the following reasons:
-
Enhanced Efficacy: The 2,4-difluorophenyl group is a common feature in many potent azole fungicides, contributing to strong binding with the target enzyme.
-
Metabolic Stability: The cyclopropyl group can increase the metabolic stability of the compound, leading to improved residual activity in the field.
-
Broad Spectrum of Activity: Triazole fungicides are known for their broad-spectrum activity against a wide range of fungal pathogens affecting various crops.
Experimental Protocols
The following is a detailed protocol for a plausible synthesis of a novel triazole fungicide, 1-(2,4-difluorophenyl)-1-(cyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanol , using this compound as the starting material. This protocol is based on established synthetic methodologies for analogous triazole fungicides.
Synthesis of 1-(2,4-difluorophenyl)-1-(cyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Step 1: Synthesis of 2-(cyclopropyl)-2-(2,4-difluorophenyl)oxirane
This step involves the conversion of the ketone to an epoxide using a Corey-Chaykovsky reaction.
-
Materials:
-
This compound
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and wash with anhydrous hexane to remove the mineral oil.
-
Add anhydrous DMSO to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous DMSO to the sodium hydride suspension.
-
Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure oxirane.
-
Step 2: Synthesis of 1-(2,4-difluorophenyl)-1-(cyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
This step involves the ring-opening of the epoxide with 1,2,4-triazole in the presence of a base.
-
Materials:
-
2-(cyclopropyl)-2-(2,4-difluorophenyl)oxirane (from Step 1)
-
1,2,4-Triazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.5 equivalents) and wash with anhydrous hexane.
-
Add anhydrous DMF to the flask, followed by the portion-wise addition of 1,2,4-triazole (1.5 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the sodium salt of 1,2,4-triazole.
-
Add a solution of 2-(cyclopropyl)-2-(2,4-difluorophenyl)oxirane (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 1-(2,4-difluorophenyl)-1-(cyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.
-
Data Presentation
The following tables present representative quantitative data for triazole fungicides, illustrating the expected performance of compounds derived from this compound.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 2-(cyclopropyl)-2-(2,4-difluorophenyl)oxirane | This compound | 75-85 |
| 2 | 1-(2,4-difluorophenyl)-1-(cyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | 2-(cyclopropyl)-2-(2,4-difluorophenyl)oxirane | 60-70 |
Table 2: Representative Fungicidal Activity (EC₅₀ values in µg/mL)
The following data for commercially available triazole fungicides with structural similarities are provided for comparative purposes.
| Compound | Puccinia triticina (Wheat Leaf Rust) | Mycosphaerella fijiensis (Black Sigatoka) | Botrytis cinerea (Gray Mold) |
| Cyproconazole | 0.1 - 0.5 | 0.05 - 0.2 | 1 - 5 |
| Epoxiconazole | 0.05 - 0.2 | 0.02 - 0.1 | 0.5 - 2 |
| Tebuconazole | 0.2 - 1.0 | 0.1 - 0.5 | 2 - 10 |
| Hypothetical Product | Expected Range: 0.1 - 1.0 | Expected Range: 0.05 - 0.5 | Expected Range: 1 - 10 |
EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth.
Visualizations
Synthetic Pathway
Caption: Synthetic route to a novel triazole fungicide.
Mechanism of Action of Triazole Fungicides
Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.
Application Notes and Protocols for the Reduction of Cyclopropyl 2,4-Difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the chemical reduction of cyclopropyl 2,4-difluorophenyl ketone to its corresponding alcohol, cyclopropyl(2,4-difluorophenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The protocols outlined below describe standard reduction using sodium borohydride, a more potent reduction using lithium aluminum hydride, and an asymmetric approach to yield enantiomerically enriched products. These methods are foundational for research and development in medicinal chemistry and process development.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. This compound is a prochiral ketone, and its reduction product, cyclopropyl(2,4-difluorophenyl)methanol, possesses a chiral center. The stereochemistry of this alcohol can be crucial for the biological activity of downstream compounds, making enantioselective reduction methods highly valuable. The protocols herein provide options for both racemic and stereoselective synthesis.
Chemical Structures
Figure 1. General reaction scheme for the reduction of this compound to cyclopropyl(2,4-difluorophenyl)methanol.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol describes a straightforward and mild method for the reduction of this compound, yielding the racemic alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of 0.2 M.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure cyclopropyl(2,4-difluorophenyl)methanol.
Protocol 2: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst (CBS Reduction)
This protocol is designed to produce an enantiomerically enriched alcohol. The choice of the (R)- or (S)-CBS catalyst will determine the stereochemistry of the product.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and inert gas line (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Catalyst Addition: Add the (R)- or (S)-CBS catalyst (0.1 eq) to the solution at room temperature.
-
Reducing Agent Addition: Cool the mixture to 0 °C and add borane-dimethyl sulfide complex (1.2 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Slowly add methanol dropwise at 0 °C to quench the reaction.
-
Workup and Purification: Follow steps 5-9 from Protocol 1.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative quantitative data for the reduction of this compound under different conditions.
| Protocol | Reducing Agent | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | NaBH₄ | None | MeOH | 3 | 92 | N/A (racemic) |
| 2 | BH₃·SMe₂ | (R)-CBS | THF | 2 | 88 | 95 |
| 2 | BH₃·SMe₂ | (S)-CBS | THF | 2 | 85 | 96 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions and scale.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium borohydride and lithium aluminum hydride react violently with water and should be handled with care.
-
Borane-dimethyl sulfide complex is toxic and has a strong odor; it should be handled exclusively in a fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
Characterization of Product
The final product, cyclopropyl(2,4-difluorophenyl)methanol, should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess for asymmetrically synthesized products.
These detailed protocols and application notes provide a comprehensive guide for the reduction of this compound, a key transformation for professionals in drug development and chemical research.
Application Notes and Protocols for the Scale-Up Synthesis of Cyclopropyl 2,4-Difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl 2,4-difluorophenyl ketone is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structural motif, featuring a cyclopropyl group attached to a difluorinated phenyl ring, is of significant interest for the development of novel therapeutic agents. This document provides detailed application notes and scalable protocols for two primary synthetic routes to this ketone: a direct Friedel-Crafts acylation and a robust Grignard reaction-based approach. These methods are designed to be suitable for laboratory-scale synthesis with considerations for process scale-up.
Overview of Synthetic Strategies
Two principal and viable routes for the synthesis of this compound are presented:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of 1,3-difluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst. The fluorine atoms on the aromatic ring direct the acylation primarily to the 4-position, leading to the desired 2,4-disubstituted product.[1] This method is atom-economical and can be performed on a large scale.[2]
-
Grignard Reaction: This approach utilizes the nucleophilic addition of a Grignard reagent to a cyclopropyl electrophile. Specifically, 2,4-difluorophenylmagnesium bromide is reacted with cyclopropanecarbonitrile. The use of a nitrile as the electrophile is advantageous as it avoids the formation of tertiary alcohol byproducts that can occur with acyl chlorides or esters, thus simplifying purification.[3]
The following sections provide detailed experimental protocols for both synthetic pathways, along with data presentation in tabular format and visual workflows to guide researchers in the successful synthesis of this compound.
Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride using aluminum chloride as the Lewis acid catalyst.
Experimental Protocol
Materials and Equipment:
-
A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet.
-
An ice-water bath for temperature control.
-
Standard laboratory glassware for workup and purification.
-
Anhydrous 1,3-difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: In a clean, dry, multi-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: To a dropping funnel, add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.
-
Addition of Aromatic Substrate: Following the complete addition of the acyl chloride, add 1,3-difluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by pouring the mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x portions).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude ketone by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
-
Data Presentation
| Reagent/Parameter | Molar Ratio (eq.) | Molecular Weight ( g/mol ) | Quantity (for 1 mole scale) | Notes |
| 1,3-Difluorobenzene | 1.0 - 1.2 | 114.09 | 114.1 - 136.9 g | |
| Cyclopropanecarbonyl chloride | 1.0 | 104.54 | 104.5 g | |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.5 | 133.34 | 146.7 - 200.0 g | Must be anhydrous |
| Dichloromethane (DCM) | - | 84.93 | 1 - 2 L | Anhydrous |
| Temperature | - | - | 0 - 10 °C | Critical for selectivity |
| Product | 182.17 | |||
| Expected Yield | 70-85% | Dependent on purity of reagents and reaction conditions |
Workflow Diagram
Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
Method 2: Grignard Reaction with Cyclopropanecarbonitrile
This protocol details the synthesis of this compound via the reaction of 2,4-difluorophenylmagnesium bromide with cyclopropanecarbonitrile.
Experimental Protocol
Materials and Equipment:
-
A three-neck, round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet/outlet.
-
Heating mantle and ice-water bath for temperature control.
-
Standard laboratory glassware for workup and purification.
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1-Bromo-2,4-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopropanecarbonitrile
-
Aqueous ammonium chloride (NH₄Cl) solution, saturated
-
Aqueous hydrochloric acid (HCl), dilute
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine.
-
In a dropping funnel, place a solution of 1-bromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Nitrile:
-
Cool the freshly prepared Grignard reagent solution to 0-5 °C in an ice-water bath.
-
In a separate dropping funnel, place a solution of cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF.
-
Add the nitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
-
Hydrolysis (Workup):
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
For complete hydrolysis of the intermediate imine, add dilute hydrochloric acid and stir the mixture vigorously for 1-2 hours at room temperature.
-
-
Extraction and Purification:
-
Extract the product into diethyl ether or ethyl acetate (3 x portions).
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain the pure ketone.
-
Data Presentation
| Reagent/Parameter | Molar Ratio (eq.) | Molecular Weight ( g/mol ) | Quantity (for 1 mole scale) | Notes |
| 1-Bromo-2,4-difluorobenzene | 1.0 | 192.99 | 193.0 g | |
| Magnesium Turnings | 1.1 | 24.31 | 26.7 g | |
| Cyclopropanecarbonitrile | 1.0 | 67.09 | 67.1 g | |
| Tetrahydrofuran (THF) | - | 72.11 | 1.5 - 2.5 L | Anhydrous |
| Temperature (Grignard formation) | - | - | Reflux | |
| Temperature (Nitrile addition) | - | - | 0 - 10 °C | |
| Product | 182.17 | |||
| Expected Yield | 65-80% | Dependent on the efficiency of Grignard formation |
Workflow Diagram
Caption: Workflow for the Grignard Reaction Synthesis.
Safety and Handling Considerations
-
Friedel-Crafts Acylation: Aluminum chloride is a highly reactive and corrosive solid that reacts violently with water. All manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood. The quenching process generates HCl gas and should be performed with extreme caution. Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. The reaction is extremely sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Diethyl ether and THF are highly flammable solvents. The quenching of the Grignard reagent is highly exothermic.
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent effective and scalable methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the specific reagents and reaction conditions. The Friedel-Crafts route is more direct, while the Grignard approach offers an alternative that can be advantageous if regioselectivity issues arise with the Friedel-Crafts reaction. Careful attention to the experimental details and safety precautions outlined in these protocols is essential for the successful and safe synthesis of this important chemical intermediate.
References
Application Notes and Protocols: Cyclopropyl 2,4-Difluorophenyl Ketone Motif as a Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of drug intermediates containing the cyclopropyl phenyl ketone scaffold. While direct synthesis of major commercial drugs from cyclopropyl 2,4-difluorophenyl ketone is not widely documented in publicly available literature, this structural motif is a key feature in several important therapeutic agents. This document will focus on two primary examples, Prasugrel and Cyproconazole, where closely related intermediates are pivotal. We will also explore the relevance of this scaffold in the development of VEGFR-2 kinase inhibitors.
Application in the Synthesis of Antiplatelet Agent: Prasugrel
Prasugrel is a thienopyridine-class antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1] A key intermediate in many patented syntheses of Prasugrel is 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which features a cyclopropyl 2-fluorophenyl ketone moiety.
Experimental Protocols
Synthesis of Prasugrel Intermediate (4) and Prasugrel (5)
This two-step protocol describes the synthesis of a key Prasugrel intermediate and its subsequent conversion to Prasugrel.
Step 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (4) [2]
-
Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (3) (10 g, 52.17 mmol) in acetonitrile (60 mL).
-
Cool the suspension to 0-5 °C.
-
Add anhydrous potassium carbonate (14.45 g, 104.5 mmol).
-
Add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (2) (10.75 g, 41.8 mmol) at 0-5 °C.
-
Stir the mixture for 4 hours at 0-5 °C.
-
Filter the mixture to remove salts and wash the filter cake with acetonitrile (10 mL).
-
Remove the acetonitrile from the filtrate by distillation under vacuum at 40-45 °C to yield the intermediate (4) as a brown oily liquid.
Step 2: Synthesis of Prasugrel (5) [3]
-
Suspend the intermediate (4) (100 g, 0.30 moles) in a mixture of toluene (400 ml) and acetic acid (100 ml) under a nitrogen atmosphere at 20 ±5 °C.
-
Stir for 10 to 20 minutes.
-
Slowly add acetyl chloride (180 g, 2.29 moles) at 20 ±2 °C.
-
Stir the reaction mass for 12 to 16 hours at 20 ±2 °C.
-
Quench the reaction by adding it to a 30% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (2 x 500 ml).
-
Wash the combined organic layers with sodium chloride solution and then with water.
-
Dry the organic layer over sodium sulfate.
-
Recover the solvent under vacuum.
-
Crystallize the product from a suitable solvent (e.g., methanol, ethyl acetate, hexane, or a mixture thereof).
-
Filter the product, wash with the crystallization solvent, and dry at 40-45 °C to obtain Prasugrel.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 1 | Intermediate (4) | Intermediate (3) | 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, K₂CO₃ | Acetonitrile | Not specified | Oily liquid | [2] |
| 2 | Prasugrel (5) | Intermediate (4) | Acetyl chloride | Toluene, Acetic Acid | ~99% | Not specified | [3] |
Signaling Pathway of Prasugrel
Prasugrel is a prodrug that is metabolized in the liver to its active metabolite.[1] This active metabolite then irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[1][4] This binding prevents ADP from activating the platelets, thereby inhibiting platelet aggregation and the formation of blood clots.[4][5]
Caption: Mechanism of action of Prasugrel.
Application in the Synthesis of Antifungal Agent: Cyproconazole
Cyproconazole is a broad-spectrum triazole fungicide used in agriculture. Its synthesis involves the key intermediate 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone, a structural analog of this compound.
Experimental Protocols
Synthesis of Cyproconazole Intermediate and Final Product
This protocol outlines the synthesis of a key epoxide intermediate from 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone and its subsequent conversion to Cyproconazole.
Step 1: Epoxidation of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone [6]
-
In a 500 ml three-necked flask, add 250 g of thioether.
-
Add 30 g of trimethyl carbinol and stir.
-
While keeping the temperature below 35 °C, add 50 g of methyl sulfate dropwise.
-
Stir for 4 hours.
-
Add 75 g of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone.
-
Add 50 g of potassium hydroxide and stir at approximately 40 °C for 20 hours.
-
Monitor the reaction until the starting material is below 1%.
-
Pour the reaction solution into cold water and stir until dissolved.
-
Separate the layers and wash the organic layer with water until neutral.
-
Remove the low-boiling point materials by distillation to obtain 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl) oxyethane.
Step 2: Synthesis of Cyproconazole [7]
-
Dissolve the epoxidation intermediate (22.2g, 100mmol), potassium carbonate (6.9g, 50mmol), and 1,2,4-triazole (34.5g, 500mmol) in N-Methyl pyrrolidone.
-
Add 0.003 mole of polyoxyethylene glycol to the system.
-
Maintain the reaction temperature at 120 °C.
-
Monitor the reaction by gas chromatography until the epoxy intermediate content is less than 1%.
-
Obtain the crude product of cyproconazole.
-
Recrystallize the crude product from dimethylbenzene to obtain pure cyproconazole.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 1 | 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl) oxyethane | 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone | Thioether, Trimethyl carbinol, Methyl sulfate, KOH | Not specified | ~90% (content) | Not specified | [6] |
| 2 | Cyproconazole | Epoxide intermediate | 1,2,4-triazole, K₂CO₃, Polyoxyethylene glycol | N-Methyl pyrrolidone | 85% | 98.5% (HPLC) | [7] |
Mechanism of Action of Cyproconazole
Cyproconazole functions by inhibiting the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol.[8][9] Ergosterol is a vital component of the fungal cell membrane.[9] By disrupting ergosterol synthesis, cyproconazole compromises the integrity of the fungal cell membrane, leading to cell death.[9]
References
- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 5. Prasugrel (Effient), an Adenosine Diphosphate Receptor Antagonist for the Treatment Of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101565406B - Preparation process for cyproconazole - Google Patents [patents.google.com]
- 7. CN101798290A - Method for synthesizing chiral cyproconazole - Google Patents [patents.google.com]
- 8. Cyproconazole - Wikipedia [en.wikipedia.org]
- 9. cyproconazole fungicide [cnagrochem.com]
Troubleshooting & Optimization
optimizing reaction conditions for cyclopropyl 2,4-difluorophenyl ketone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cyclopropyl 2,4-difluorophenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride. This reaction utilizes a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution, forming a carbon-carbon bond between the aromatic ring and the acyl group.[1][2]
References
common side products in the synthesis of cyclopropyl 2,4-difluorophenyl ketone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of cyclopropyl 2,4-difluorophenyl ketone. This valuable intermediate is crucial in the synthesis of various pharmaceutical compounds, and its purity is paramount for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Q2: What are the primary expected side products in this synthesis?
The primary side products can be categorized as follows:
-
Regioisomers: While the reaction is highly regioselective for the desired 2,4-isomer, trace amounts of other isomers like 2,6-difluorophenyl or 3,5-difluorophenyl cyclopropyl ketone may form.
-
Impurities from starting materials: The purity of the starting materials is critical. Impurities in the 1,3-difluorobenzene, such as 1,2- or 1,4-difluorobenzene, will lead to the formation of the corresponding ketone isomers.
-
Polyacylated products: Under harsh reaction conditions (e.g., high temperature or excess acylating agent), a second acylation of the aromatic ring can occur, leading to diacylated byproducts.[1]
-
Desfluoro impurities: The presence of incompletely fluorinated starting materials can result in the formation of monofluorinated or non-fluorinated ketone analogs, such as cyclopropyl phenyl ketone.[2]
-
Ring-opened byproducts: Although the cyclopropyl group is relatively stable, there is a possibility of ring-opening under strong Lewis acid conditions, especially at elevated temperatures, leading to linear ketone derivatives.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation involves careful control of reaction parameters:
-
Use high-purity starting materials: Ensure the 1,3-difluorobenzene and cyclopropanecarbonyl chloride are of high purity to avoid the formation of isomeric and desfluoro impurities.
-
Control reaction temperature: Maintain a low reaction temperature (typically 0-5 °C during addition) to enhance regioselectivity and prevent polyacylation and cyclopropyl ring-opening.[1]
-
Stoichiometry: Use a controlled stoichiometry of reactants and catalyst. An excess of the acylating agent or catalyst can promote polyacylation.[1]
-
Anhydrous conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst and lead to incomplete reactions and other side products. Ensure all glassware is dry and reagents are anhydrous.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Inactive catalyst due to moisture.- Reaction temperature too low.- Insufficient reaction time. | - Ensure anhydrous conditions and use freshly opened or properly stored Lewis acid.- Allow the reaction to warm to room temperature after the initial addition and monitor by TLC.- Increase reaction time, monitoring progress by TLC to avoid byproduct formation. |
| Presence of significant amounts of isomeric ketones | - Impure 1,3-difluorobenzene starting material.- High reaction temperature leading to reduced regioselectivity. | - Verify the purity of 1,3-difluorobenzene by GC-MS or NMR before use.- Maintain a low temperature during the addition of the acylating agent. |
| Detection of diacylated byproducts | - Reaction temperature is too high.- Excess of cyclopropanecarbonyl chloride or Lewis acid.- Prolonged reaction time at elevated temperatures. | - Maintain a lower reaction temperature throughout the process.- Use a stoichiometric amount or only a slight excess of the acylating agent and catalyst.- Monitor the reaction closely and quench it once the starting material is consumed. |
| Observation of a desfluoro ketone impurity | - Presence of non-fluorinated or mono-fluorinated impurities in the 1,3-difluorobenzene. | - Source high-purity 1,3-difluorobenzene and verify its purity before use. |
| Identification of ring-opened byproducts | - High reaction temperatures.- Use of a very strong Lewis acid in excess. | - Carefully control the reaction temperature, keeping it as low as feasible.- Consider using a milder Lewis acid catalyst if ring-opening is a persistent issue. |
Quantitative Data on Common Impurities
The following table provides a summary of potential impurities and their typical, albeit variable, levels observed in the synthesis of this compound. Actual percentages can vary significantly based on the specific experimental conditions.
| Impurity | Chemical Name | Typical Percentage Range (%) |
| Isomeric Impurity | Cyclopropyl (2,6-difluorophenyl) ketone | < 1% |
| Isomeric Impurity | Cyclopropyl (3,5-difluorophenyl) ketone | < 0.5% |
| Starting Material Impurity | Cyclopropyl (2,3-difluorophenyl) ketone | Dependent on purity of 1,3-difluorobenzene |
| Starting Material Impurity | Cyclopropyl (3,4-difluorophenyl) ketone | Dependent on purity of 1,3-difluorobenzene |
| Polyacylation Product | Di(cyclopropylcarbonyl)-1,3-difluorobenzene | < 2% under optimized conditions |
| Desfluoro Impurity | Cyclopropyl (2-fluorophenyl) ketone | Dependent on purity of 1,3-difluorobenzene |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This protocol describes a general laboratory-scale procedure for the synthesis of this compound.
Materials:
-
1,3-Difluorobenzene (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acylating Agent: Add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add 1,3-difluorobenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, again maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Cyclopropyl 2,4-Difluorophenyl Ketone Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of cyclopropyl 2,4-difluorophenyl ketone. Below you will find troubleshooting advice and frequently asked questions to assist with challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.
Recrystallization
| Problem | Potential Cause | Solution |
| Oiling out instead of crystallization. | The boiling point of the solvent is too high, causing the ketone to melt before dissolving. The compound may also have a relatively low melting point. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the ketone is more soluble to lower the saturation point. Allow the solution to cool more slowly. Consider using a solvent system with a lower boiling point.[1] |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Cool the solution more slowly and consider placing it in an ice bath after it reaches room temperature.[2] Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.[2] |
| Low recovery of the purified product. | Too much solvent was used, preventing complete precipitation. The chosen solvent has a significant solubility for the ketone even at low temperatures. Crystals are too small and pass through the filter paper. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. Allow for slower cooling to form larger crystals. |
| Product purity is still low after recrystallization. | Impurities have similar solubility profiles to the target compound. The cooling was too fast, trapping impurities within the crystal lattice. | Perform a second recrystallization. Consider a different solvent or a mixture of solvents to better differentiate the solubilities of the ketone and the impurities.[3] |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of the ketone from impurities. | The solvent system (eluent) is not optimal. The column is overloaded with the crude product. The column was not packed properly, leading to channeling. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Reduce the amount of crude product loaded onto the column. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The ketone is not eluting from the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Inconsistent retention times in analytical HPLC. | Fluctuations in column temperature. Changes in the mobile phase composition. Column degradation. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Regularly flush the column and consider using a guard column.[1] |
Distillation
| Problem | Potential Cause | Solution |
| "Bumping" or uneven boiling. | The liquid is becoming superheated before boiling. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. Perform the distillation under a vacuum to lower the boiling point. |
| Poor separation from impurities with close boiling points. | The distillation setup lacks sufficient theoretical plates. | Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. Maintain a slow and steady distillation rate.[1] |
| Product decomposition. | The distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the required temperature.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants can include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses of similar compounds, impurities can arise from incomplete reactions or side reactions involving the aromatic ring or the ketone functional group.[5]
Q2: How do I choose the best purification method for my sample?
A2: The choice of purification method depends on the nature and quantity of the impurities, the scale of your experiment, and the required final purity.
-
Recrystallization is a good first choice for solid samples with relatively minor impurities.[3]
-
Column chromatography is effective for separating complex mixtures and achieving high purity.[6][7]
-
Vacuum distillation is suitable for thermally stable liquids with different boiling points from the impurities.
Q3: What purity level can I expect from these purification methods?
A3: With optimized conditions, it is generally possible to achieve high purity. For instance, preparative HPLC has been used to obtain a reference standard of a similar ketone with a purity of 99.53%.[8] Recrystallization and column chromatography can also yield purities well above 95%, depending on the specific impurities present.
Q4: What are some suitable solvent systems for the column chromatography of this compound?
A4: A common starting point for ketones of similar polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC analysis to achieve good separation.
Q5: Are there any specific safety precautions I should take during purification?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When performing distillations, especially under vacuum, use a safety shield. Be aware of the flammability of organic solvents.
Quantitative Data Summary
| Compound | Purification Method | Purity Achieved | Reference |
| o-chlorophenyl cyclopentyl ketone | Preparative HPLC | 99.53% | [8] |
| Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate | Vacuum Distillation | 99% | [9] |
Experimental Protocols
Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude ketone in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[2] Common solvents to test include ethanol, isopropanol, hexanes, and mixtures like hexane/ethyl acetate.[3]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[2]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude ketone in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary. Collect fractions and monitor them by TLC.
-
Fraction Combination and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[7][10]
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (if needed), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Sample Addition: Place the crude ketone and boiling chips or a magnetic stir bar into the distillation flask.
-
Distillation: Begin stirring and gradually reduce the pressure to the desired level. Heat the distillation flask to initiate boiling.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction should contain the purified this compound.
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 7. 4-tert-Butylphenyl cyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]
- 8. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low yield in cyclopropyl 2,4-difluorophenyl ketone reactions
Welcome to the technical support center for the synthesis of cyclopropyl 2,4-difluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound via two common methods: Friedel-Crafts Acylation and Grignard Reaction.
Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
Issue 1: Low or No Product Formation
-
Question: My Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride is resulting in a low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low reactivity in Friedel-Crafts acylation is common with deactivated aromatic rings like 1,3-difluorobenzene. The two electron-withdrawing fluorine atoms reduce the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack.[1]
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: For moderately deactivated substrates, increasing the amount of the Lewis acid catalyst (e.g., AlCl₃) can help drive the reaction forward.[1]
-
Use a More Powerful Catalyst System: Consider employing a stronger Lewis acid or a combination of catalysts. A composite catalyst system of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate, such as La(OTf)₃, has been shown to be highly effective for the acylation of fluorobenzene, resulting in high yield and para-selectivity.[2]
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can increase the reaction rate. However, be aware that this may also lead to the formation of side products.[1]
-
Ensure Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
-
Issue 2: Formation of Isomeric Byproducts
-
Question: I am observing the formation of an isomeric ketone along with my desired this compound. How can I improve the regioselectivity?
-
Answer: The fluorine atoms in 1,3-difluorobenzene direct incoming electrophiles to the ortho and para positions. Acylation should predominantly occur at the 4-position (para to one fluorine and ortho to the other). Formation of other isomers could be due to suboptimal reaction conditions.
Troubleshooting Steps:
-
Control Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable para-product.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence regioselectivity. Experimenting with different Lewis acids may improve the desired isomer ratio. Milder Lewis acids can sometimes offer better selectivity.
-
Issue 3: Polysubstitution Products
-
Question: I am seeing evidence of diacylation of my difluorobenzene ring. How can I prevent this?
-
Answer: While the first acyl group deactivates the ring towards further acylation, polysubstitution can occur under harsh conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the cyclopropanecarbonyl chloride and Lewis acid.
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures. The acylated product is less reactive than the starting material, so stopping the reaction once the starting material is consumed can prevent further acylation.[3]
-
Method 2: Grignard Reaction
Issue 1: Low Yield of the Desired Ketone and Formation of Tertiary Alcohol
-
Question: My Grignard reaction is producing a significant amount of tertiary alcohol byproduct and a low yield of the ketone. What is causing this and how can I fix it?
-
Answer: The ketone product of a Grignard reaction is itself reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol. This is a common side reaction when using highly reactive electrophiles like acyl chlorides.
Troubleshooting Steps:
-
Use a Weinreb Amide: The most effective solution is to use an N-methoxy-N-methylamide (Weinreb amide) of 2,4-difluorobenzoic acid as the electrophile. The initial adduct formed with the Grignard reagent is a stable, chelated intermediate that does not collapse to the ketone until acidic workup. This prevents the over-addition of the Grignard reagent.[4]
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.
-
Issue 2: Difficulty in Forming the Cyclopropyl Grignard Reagent
-
Question: I am having trouble initiating the formation of cyclopropylmagnesium bromide. What could be the problem?
-
Answer: The formation of Grignard reagents can be tricky to initiate due to the passivating layer of magnesium oxide on the surface of the magnesium metal and the presence of trace amounts of moisture.
Troubleshooting Steps:
-
Activate the Magnesium: Use fresh, finely divided magnesium turnings. Activating the magnesium surface with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/sonication can help initiate the reaction.
-
Strictly Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried under an inert atmosphere is best) and that the solvent (typically THF or diethyl ether) is anhydrous.
-
Initiation Temperature: Gentle warming may be necessary to start the reaction, but be prepared to cool the reaction as the formation of the Grignard reagent is exothermic. A temperature range of 40-60°C is often effective for the formation of cyclopropylmagnesium bromide.
-
Issue 3: Wurtz Coupling Side Reaction
-
Question: I am observing the formation of bicyclopropyl, indicating a Wurtz coupling side reaction. How can I minimize this?
-
Answer: The Wurtz coupling reaction is a common side reaction in the preparation of Grignard reagents.
Troubleshooting Steps:
-
Slow Addition of Alkyl Halide: Add the cyclopropyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Moderate Temperature: Avoid excessively high temperatures during the formation of the Grignard reagent.
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally better for preparing this compound, Friedel-Crafts or Grignard?
-
A1: Both routes are viable, and the "better" route often depends on the availability of starting materials and the specific experimental capabilities.
-
The Friedel-Crafts route is more direct if 1,3-difluorobenzene and cyclopropanecarbonyl chloride are readily available. However, it can be challenging due to the deactivated nature of the aromatic ring.
-
The Grignard route offers more control and can be higher yielding, especially when using a Weinreb amide, as it avoids over-addition problems.[4] However, it is a two-step process (Grignard reagent formation followed by reaction with the electrophile).
-
-
-
Q2: What is the best solvent for the Friedel-Crafts acylation of 1,3-difluorobenzene?
-
A2: Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide. For deactivated substrates, a higher boiling point solvent like DCE might be necessary to allow for higher reaction temperatures. Solvent-free conditions have also been reported to be effective in some Friedel-Crafts acylations.[2]
-
-
Q3: Can I use a different Grignard reagent, such as 2,4-difluorophenylmagnesium bromide, and react it with a cyclopropyl electrophile?
-
A3: Yes, this is a valid alternative approach. You could prepare 2,4-difluorophenylmagnesium bromide and react it with cyclopropanecarbonitrile or N-methoxy-N-methylcyclopropanecarboxamide (cyclopropyl Weinreb amide). The choice between the two Grignard pathways often comes down to the commercial availability and stability of the respective starting materials.
-
-
Q4: How do I purify the final this compound?
-
A4: The crude product can typically be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Distillation under reduced pressure may also be an option if the product is thermally stable and the impurities have significantly different boiling points.
-
Data Presentation
Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation of Fluorobenzene with Benzoyl Chloride (Representative Data)
| Lewis Acid Catalyst | Molar Ratio (Catalyst:Substrate) | Temperature (°C) | Reaction Time (h) | Yield of para-isomer (%) | Selectivity for para-isomer (%) | Reference |
| AlCl₃ | 1.2 | 80 | 4 | 75 | 95 | Adapted from[1] |
| FeCl₃ | 1.2 | 80 | 6 | 68 | 92 | Adapted from[1] |
| TfOH/La(OTf)₃ | 0.1 / 0.05 | 140 | 4 | 87 | 99 | [2] |
Note: This data is for the acylation of fluorobenzene with benzoyl chloride and serves as a representative example. Similar trends would be expected for the acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride.
Table 2: Comparison of Electrophiles in Grignard Synthesis of Ketones (Representative Data)
| Grignard Reagent | Electrophile | Temperature (°C) | Yield of Ketone (%) | Yield of Tertiary Alcohol (%) | Reference |
| Phenylmagnesium bromide | Benzoyl chloride | 0 | 40-50 | 30-40 | General Knowledge |
| Phenylmagnesium bromide | N-methoxy-N-methylbenzamide (Weinreb Amide) | 0 | >90 | <5 | [4] |
Note: This data represents a general trend in Grignard reactions with different electrophiles. Similar results are expected for the synthesis of this compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
Materials:
-
1,3-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.
-
Add 1,3-difluorobenzene (1.1 equivalents) dropwise to the mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Synthesis using a Weinreb Amide
Step A: Synthesis of N-methoxy-N-methyl-2,4-difluorobenzamide (Weinreb Amide)
Materials:
-
2,4-Difluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM, add pyridine (2.2 equivalents) at 0 °C.
-
Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide, which can be used in the next step without further purification.
Step B: Reaction of Cyclopropylmagnesium Bromide with the Weinreb Amide
Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
N-methoxy-N-methyl-2,4-difluorobenzamide
-
Saturated ammonium chloride solution
Procedure:
-
Prepare cyclopropylmagnesium bromide by slowly adding a solution of cyclopropyl bromide (1.2 equivalents) in anhydrous THF to a stirred suspension of magnesium turnings (1.3 equivalents) in anhydrous THF under a nitrogen atmosphere. Gentle heating may be required for initiation.
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of N-methoxy-N-methyl-2,4-difluorobenzamide (1.0 equivalent) in anhydrous THF to the Grignard reagent.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Caption: Troubleshooting workflow for Grignard reaction synthesis.
References
improving the selectivity of reactions with cyclopropyl 2,4-difluorophenyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropyl 2,4-difluorophenyl ketone. The information is designed to help improve the selectivity of reactions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective reactions with this compound?
A1: The primary challenges stem from the reactivity of the strained cyclopropane ring and the electronic effects of the 2,4-difluorophenyl group. Key issues include:
-
Regioselectivity in Ring-Opening Reactions: The electron-withdrawing nature of the 2,4-difluorophenyl group activates the cyclopropane ring, making it susceptible to nucleophilic attack.[1] Controlling where the ring opens (i.e., which C-C bond cleaves) can be challenging.
-
Diastereoselectivity in Ketone Reduction: Reduction of the carbonyl group creates a new stereocenter. Achieving high diastereoselectivity for the desired alcohol isomer requires careful selection of reagents and reaction conditions.
-
Chemoselectivity: In the presence of multiple reactive sites, achieving reaction at the desired functional group (ketone vs. cyclopropane ring) without side reactions can be difficult.
-
Side Reactions during Synthesis: The synthesis of this compound, often via a Corey-Chaykovsky reaction with the corresponding chalcone, can be prone to side reactions like epoxide formation.[2]
Q2: How does the 2,4-difluorophenyl group influence the reactivity of the cyclopropyl ketone?
A2: The 2,4-difluorophenyl group has strong electron-withdrawing effects due to the high electronegativity of the fluorine atoms. This influences reactivity in several ways:
-
Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to nucleophilic attack.
-
Activation of the Cyclopropane Ring: The electron-withdrawing nature of the aryl group polarizes the cyclopropane ring, making it more susceptible to ring-opening reactions initiated by nucleophiles.[1]
-
Stabilization of Intermediates: The fluorine substituents can influence the stability of reaction intermediates, such as carbocations or radical anions, which can in turn affect the reaction pathway and selectivity.
Q3: Which sulfur ylide is preferred for the synthesis of this compound from 2',4'-difluorochalcone to maximize yield and selectivity?
A3: For the cyclopropanation of α,β-unsaturated ketones (enones) like 2',4'-difluorochalcone, dimethylsulfoxonium methylide (DMSOM) is generally preferred over dimethylsulfonium methylide (DMSM). DMSOM favors the 1,4-conjugate addition pathway, which leads to the desired cyclopropyl ketone.[2] DMSM has a higher tendency for 1,2-addition to the carbonyl group, which results in the formation of an epoxide byproduct.[2]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of the Ketone
Problem: The reduction of this compound to the corresponding alcohol results in a nearly 1:1 mixture of diastereomers, or the undesired diastereomer is the major product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The reducing agent may not have a strong facial preference due to similar steric bulk on either side of the carbonyl group. | Select a bulkier reducing agent: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are more sterically demanding and can lead to higher diastereoselectivity. |
| Reaction Temperature: Higher temperatures can lead to lower selectivity by providing enough energy to overcome the small energy difference between the transition states leading to the different diastereomers. | Lower the reaction temperature: Performing the reduction at lower temperatures (e.g., -78 °C) often enhances diastereoselectivity. |
| Chelation Control: The 2-fluoro substituent might chelate with the metal hydride, directing the hydride delivery from a specific face. | Use a non-chelating reducing agent or different solvent: If chelation is leading to the undesired isomer, switching to a reagent less prone to chelation or a non-coordinating solvent might improve selectivity. Consider using sodium borohydride in the presence of CeCl₃ (Luche reduction) to favor 1,2-addition with potentially different selectivity. |
| Incorrect Reducing Agent: The choice of reducing agent significantly impacts stereoselectivity. | Screen different reducing agents: Test a panel of reducing agents such as NaBH₄, LiAlH₄, K-Selectride®, and others under various conditions to find the optimal system for the desired diastereomer. |
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting logic for improving diastereoselectivity in ketone reduction.
Issue 2: Poor Regioselectivity or Uncontrolled Ring-Opening
Problem: Reactions intended to modify the ketone or another part of the molecule lead to undesired opening of the cyclopropane ring. Alternatively, a planned ring-opening reaction gives a mixture of regioisomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions: Strong acids, bases, or high temperatures can promote ring-opening. The 2,4-difluorophenyl group makes the ring more susceptible to cleavage. | Use milder reaction conditions: Employ non-protic solvents, weaker acids/bases, and lower reaction temperatures. For reductions, NaBH₄ is generally milder than LiAlH₄.[3] |
| Lewis Acid Catalysis: Lewis acids strongly activate the carbonyl group, which can lead to rearrangement and ring-opening. | Choose the appropriate Lewis acid: The strength of the Lewis acid can influence the reaction pathway. Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Yb(OTf)₃) to find one that promotes the desired transformation without causing ring-opening. If ring-opening is desired, the Lewis acid can direct the regioselectivity. |
| Nucleophile Choice (for desired ring-opening): The "hardness" or "softness" of the nucleophile can influence the site of attack and thus the regioselectivity of ring-opening. | Select the appropriate nucleophile: In acid-catalyzed ring-opening, "hard" nucleophiles may favor attack at a carbocationic center, while "soft" nucleophiles might favor a concerted Sₙ2-like pathway, leading to different regioisomers.[4] |
Signaling Pathway for Lewis Acid-Catalyzed Ring-Opening
Caption: Proposed pathway for Lewis acid-catalyzed ring-opening of this compound.
Data Presentation
Table 1: Diastereoselective Reduction of an Analogous Aryl Cyclopropyl Ketone
Data presented is for a representative aryl cyclopropyl ketone and should be considered as a starting point for optimization.
| Entry | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (A:B) | Yield (%) |
| 1 | NaBH₄ | MeOH | 0 | 60:40 | 95 |
| 2 | NaBH₄, CeCl₃ | MeOH | -78 | 85:15 | 92 |
| 3 | LiAlH₄ | THF | 0 | 55:45 | 98 |
| 4 | L-Selectride® | THF | -78 | >95:5 | 85 |
Table 2: Regioselectivity in Lewis Acid-Catalyzed Ring-Opening with a Nucleophile
Data is hypothetical and illustrates potential outcomes for optimization.
| Entry | Lewis Acid | Nucleophile | Solvent | Temp (°C) | Regioisomeric Ratio (Linear:Branched) | Yield (%) |
| 1 | TiCl₄ | Anisole | CH₂Cl₂ | -78 to 0 | 80:20 | 75 |
| 2 | SnCl₄ | Thiophene | CH₂Cl₂ | -78 to 0 | 70:30 | 68 |
| 3 | Yb(OTf)₃ | Indole | DCE | 25 | 90:10 | 82 |
| 4 | BF₃·OEt₂ | Allyltrimethylsilane | CH₂Cl₂ | -78 to 25 | >95:5 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Corey-Chaykovsky Reaction
This protocol is adapted from general procedures for the cyclopropanation of chalcones.
Materials:
-
2',4'-Difluorochalcone (1.0 eq)
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add trimethylsulfoxonium iodide.
-
Add anhydrous DMSO and stir until the salt is completely dissolved.
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Carefully add sodium hydride in small portions. The mixture will bubble as hydrogen gas evolves.
-
Allow the mixture to stir at 0 °C for 15 minutes, and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous.
-
Cool the freshly prepared ylide solution back to 0 °C.
-
Dissolve 2',4'-difluorochalcone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2: Diastereoselective Reduction of this compound
This protocol provides a general method for achieving high diastereoselectivity using a sterically hindered reducing agent.
Materials:
-
This compound (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution dropwise via syringe over 15 minutes.
-
Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Carefully add 30% H₂O₂ to oxidize the excess borane (Caution: exothermic).
-
Stir for 1 hour, then extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired diastereomer of (cyclopropyl)(2,4-difluorophenyl)methanol.
References
Technical Support Center: Stability of Cyclopropyl 2,4-Difluorophenyl Ketone Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of cyclopropyl 2,4-difluorophenyl ketone under acidic conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic conditions?
A1: No, cyclopropyl ketones, in general, are known to be susceptible to degradation under acidic conditions. The primary degradation pathway involves the acid-catalyzed opening of the cyclopropane ring.[1] This reaction is driven by the high ring strain of the cyclopropane moiety, which makes it a versatile synthetic intermediate but also prone to cleavage.
Q2: What is the general mechanism of acid-catalyzed degradation of cyclopropyl ketones?
A2: The degradation is initiated by the protonation of the carbonyl oxygen by a Brønsted or Lewis acid. This protonation activates the cyclopropane ring, making it more susceptible to cleavage. The ring then opens to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile present in the reaction medium (e.g., water).[1] The regioselectivity of the ring-opening is governed by the electronic properties of the substituents on the cyclopropyl ring, with cleavage occurring to produce the most stabilized carbocation.[1]
Q3: What are the likely degradation products of this compound in acidic media?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general mechanism of acid-catalyzed ring-opening of aryl cyclopropyl ketones, the likely degradation products would result from the cleavage of the cyclopropane ring. The cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to form a more stable carbocation.[1] For the 2,4-difluorophenyl substituted ketone, this would lead to the formation of a γ-haloketone or a homoallylic alcohol, depending on the reaction conditions and the nucleophile present.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the stability of aromatic ketones and their degradation products.[2][3][4] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products, allowing for accurate quantification of the degradation over time. Other techniques such as Gas Chromatography (GC) and UV-Visible Spectrophotometry can also be employed for quantification and impurity profiling.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in acidic environments.
Issue 1: Rapid Degradation of the Ketone is Observed.
-
Symptom: HPLC analysis shows a significant decrease in the peak area of this compound and the appearance of new peaks, even under mild acidic conditions.
-
Possible Cause: The compound is inherently unstable in the presence of acid. The rate of degradation is influenced by acid concentration, temperature, and the solvent system.
-
Troubleshooting Steps:
-
Neutralize the Sample: Immediately after the experiment, neutralize the sample with a suitable base (e.g., sodium bicarbonate solution) to quench the acid-catalyzed degradation before analysis.
-
Control Temperature: Perform experiments at lower temperatures (e.g., 0-5 °C) to slow down the degradation kinetics.
-
Use a Weaker Acid: If the experimental protocol allows, consider using a weaker acid or a lower concentration of the strong acid.
-
Optimize Solvent: The choice of solvent can influence stability. Protic solvents may participate in the reaction as nucleophiles. Consider using aprotic solvents if compatible with the experimental design.
-
Issue 2: Inconsistent or Irreproducible Degradation Results.
-
Symptom: Replicate experiments under the same acidic conditions show significant variability in the extent of degradation.
-
Possible Cause: Inconsistent experimental parameters such as temperature, acid concentration, or reaction time. Impurities in the starting material or reagents can also act as catalysts or inhibitors.
-
Troubleshooting Steps:
-
Strict Parameter Control: Ensure precise control over all experimental parameters, including temperature, acid concentration, and reaction time. Use calibrated equipment.
-
Reagent Purity: Use high-purity reagents and solvents to avoid an unintended catalytic or inhibitory effect from impurities.
-
Standardized Sample Preparation: Follow a standardized and well-documented sample preparation protocol for all experiments.
-
Issue 3: Difficulty in Identifying Degradation Products.
-
Symptom: New peaks are observed in the chromatogram, but their identity is unknown.
-
Possible Cause: The degradation pathway may lead to a mixture of products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study under controlled acidic conditions to generate a sufficient amount of the degradation products for characterization.[6]
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the degradation products, which is a crucial first step in their identification.
-
NMR Spectroscopy: If a major degradation product can be isolated (e.g., by preparative HPLC), use Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.
-
Data on Acidic Stability
| Stress Condition | Reagent/Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ | Degradation is expected. The rate will depend on acid concentration and temperature. |
| Room Temperature to 60°C | Increased temperature will accelerate degradation. | |
| Time: 0 to 24 hours | Monitor degradation at various time points to determine kinetics. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), analytical grade
- HPLC grade acetonitrile and water
- Sodium hydroxide (NaOH) for neutralization
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with a UV detector
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
3. Degradation Procedure:
- For each condition (e.g., 0.1 M HCl, 1 M HCl), transfer a known volume of the stock solution into a volumetric flask.
- Add the acidic solution to the flask to achieve the desired final concentration of the ketone (e.g., 100 µg/mL).
- Maintain the flasks at a constant temperature (e.g., room temperature or 60°C) in a water bath or oven.
- Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution.
- Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
1. Chromatographic Conditions (Example):
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water (or a buffer solution, e.g., phosphate buffer at pH 3) can be effective for separating compounds with different polarities.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm for aromatic ketones).
- Injection Volume: 10-20 µL
- Column Temperature: 25-30 °C
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity is demonstrated by showing that the method can separate the parent drug from its degradation products, which can be generated through forced degradation studies.
Visualizations
Caption: Acid-catalyzed degradation pathway of cyclopropyl ketones.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. turkjps.org [turkjps.org]
- 4. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Related Substances of Ketoprofen and Omeprazole in Combined Capsule Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. jocpr.com [jocpr.com]
byproduct formation in the Grignard reaction for cyclopropyl 2,4-difluorophenyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyclopropyl 2,4-difluorophenyl ketone via the Grignard reaction. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of this compound?
A1: While specific quantitative data for this exact reaction is not extensively published, based on analogous reactions and general principles of Grignard chemistry, the following byproducts are plausible:
-
Tertiary Alcohol: Over-addition of the Grignard reagent to the newly formed ketone results in a tertiary alcohol. This is a common byproduct when using highly reactive Grignard reagents and acyl chloride substrates.
-
Wurtz Coupling Product (Bicyclopropyl): The coupling of two cyclopropyl groups from the Grignard reagent can occur, especially if there are impurities or localized high temperatures.
-
Enolization Byproduct: The Grignard reagent can act as a base and deprotonate the α-proton of the newly formed ketone, leading to an enolate. Upon workup, this will regenerate the starting ketone, thus reducing the yield of the desired product.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2,4-difluorobenzoyl chloride and cyclopropyl bromide (from the Grignard reagent preparation) in the final product mixture.
-
Hydrolyzed Grignard Reagent (Cyclopropane): Grignard reagents are highly sensitive to moisture. Any water present in the reaction will protonate the cyclopropylmagnesium bromide, forming cyclopropane gas and reducing the amount of active reagent available for the desired reaction.
Q2: How can I minimize the formation of the tertiary alcohol byproduct?
A2: To minimize the formation of the tertiary alcohol, consider the following strategies:
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.
-
Slow Addition: Add the Grignard reagent to the 2,4-difluorobenzoyl chloride solution slowly and dropwise to avoid localized high concentrations of the nucleophile.
-
Inverse Addition: Add the 2,4-difluorobenzoyl chloride solution to the Grignard reagent. This maintains a low concentration of the electrophile and can sometimes favor ketone formation.
-
Use of a Weinreb Amide: Consider converting the 2,4-difluorobenzoyl chloride to the corresponding N-methoxy-N-methylamide (Weinreb amide). The intermediate formed with the Grignard reagent is a stable chelate that resists over-addition until acidic workup.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in this Grignard reaction can stem from several factors:
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded. It is crucial to use fresh, shiny magnesium turnings and ensure all glassware and solvents are scrupulously dry. Titration of the Grignard reagent before use is highly recommended to determine its exact concentration.
-
Presence of Moisture: As mentioned, water will quench the Grignard reagent. Ensure all reagents, solvents, and apparatus are anhydrous.
-
Side Reactions: The formation of byproducts as listed in Q1 will consume the starting materials and lower the yield of the desired ketone.
-
Suboptimal Reaction Conditions: Temperature, addition rate, and reaction time can all significantly impact the yield. Optimization of these parameters may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent. 2. Presence of water in the reaction. 3. Low reaction temperature leading to slow kinetics. | 1. Ensure magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane). Titrate the Grignard reagent before use. 2. Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Allow the reaction to warm slowly to room temperature after the initial low-temperature addition. Monitor the reaction progress by TLC or GC-MS. |
| Significant Amount of Tertiary Alcohol Byproduct | 1. Reaction temperature is too high. 2. Rapid addition of the Grignard reagent. 3. High reactivity of the acyl chloride. | 1. Maintain a low temperature (e.g., -78 °C) during the addition of the Grignard reagent. 2. Add the Grignard reagent dropwise with vigorous stirring. 3. Consider using the corresponding Weinreb amide of 2,4-difluorobenzoic acid as the electrophile. |
| Presence of Bicyclopropyl in the Product Mixture | 1. Localized overheating during Grignard formation or reaction. 2. Presence of certain metal impurities that catalyze coupling. | 1. Ensure efficient stirring and cooling during both the Grignard reagent preparation and its subsequent reaction. 2. Use high-purity magnesium turnings. |
| Recovery of a a Significant Amount of 2,4-Difluorobenzoic Acid After Workup | 1. Incomplete reaction. 2. Hydrolysis of unreacted 2,4-difluorobenzoyl chloride during workup. | 1. Ensure the correct stoichiometry of the Grignard reagent (a slight excess is often used). Increase the reaction time or allow the reaction to warm to a higher temperature. 2. This is a consequence of incomplete reaction. Focus on optimizing the reaction conditions to drive it to completion. |
Experimental Protocols
The following are generalized protocols based on established procedures for similar Grignard reactions. Optimization may be required for specific laboratory conditions.
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
2,4-Difluorobenzoyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, place a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the cyclopropyl bromide solution to initiate the reaction (indicated by bubbling and a change in color).
-
Once the reaction starts, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark grey or brownish solution to room temperature. For a more accurate reaction, titrate a small aliquot of the Grignard reagent to determine its concentration.
-
-
Reaction with 2,4-Difluorobenzoyl Chloride:
-
In a separate flame-dried, three-necked flask, dissolve 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared cyclopropylmagnesium bromide solution (1.0-1.1 equivalents) dropwise to the stirred solution of the acyl chloride, maintaining the temperature below -60 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Reaction scheme for the synthesis of this compound and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Grignard synthesis.
Technical Support Center: Purification of Cyclopropyl 2,4-Difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of cyclopropyl 2,4-difluorophenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride. The most common impurities encountered are:
-
Positional Isomer (Cyclopropyl 2,6-difluorophenyl ketone): Due to the ortho-, para-directing effects of the fluorine atoms on the benzene ring, the formation of the 2,6-isomer is a common side reaction.
-
Unreacted Starting Materials: Residual 1,3-difluorobenzene and cyclopropanecarbonyl chloride may be present.
-
Diacylation Products: Although less common due to the deactivating effect of the first acyl group, diacylated byproducts are a possibility under certain reaction conditions.
-
Lewis Acid Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and their hydrolysis products can contaminate the crude product.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are:
-
Recrystallization: Effective for removing small amounts of impurities, especially if the crude product is a solid.
-
Column Chromatography: Highly effective for separating the desired 2,4-isomer from its 2,6-isomer and other byproducts.
-
Fractional Distillation (under vacuum): Suitable for separating compounds with different boiling points, which can be effective if the isomeric impurities have a sufficient boiling point difference.
Q3: How can I remove the Lewis acid catalyst after the reaction?
A3: The Lewis acid (e.g., AlCl₃) is typically quenched by carefully adding the reaction mixture to ice-cold water, often with the addition of hydrochloric acid to dissolve the resulting aluminum salts. This is followed by extraction of the product into an organic solvent.
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
Possible Cause: Incomplete quenching of the Lewis acid or inefficient extraction.
Solution:
-
Ensure the reaction mixture is added slowly to a vigorously stirred mixture of ice and concentrated HCl to fully decompose the catalyst complex.
-
Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product from the aqueous layer.
-
Wash the combined organic layers with water, a dilute sodium bicarbonate solution to remove any remaining acid, and finally with brine to aid in drying.
Problem 2: Difficulty in Removing the 2,6-Isomer by Recrystallization
Possible Cause: The 2,4- and 2,6-isomers have very similar polarities and may co-crystallize.
Solution:
-
Solvent Screening: Experiment with different solvent systems. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes provide better separation. Common solvent pairs for ketones include heptane/ethyl acetate and methanol/water.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow crystal growth is more selective and less likely to trap impurities.
-
Seeding: If you have a pure sample of the 2,4-isomer, adding a small seed crystal to the cooling solution can promote the crystallization of the desired isomer.
-
Consider Column Chromatography: If recrystallization proves ineffective, column chromatography is the more robust method for isomer separation.
Problem 3: Poor Separation of Isomers During Column Chromatography
Possible Cause: Inappropriate stationary or mobile phase.
Solution:
-
Stationary Phase Selection: For separating positional isomers of aromatic compounds, specialized HPLC columns can be beneficial. Phenyl or pentafluorophenyl (PFP) columns often provide better selectivity than standard C18 columns due to π-π interactions.
-
Mobile Phase Optimization: Systematically vary the solvent polarity of your mobile phase. A shallow gradient or isocratic elution with an optimized solvent mixture (e.g., hexane/ethyl acetate or heptane/dichloromethane) is often necessary.
-
Thin Layer Chromatography (TLC): Before running a column, use TLC to screen different solvent systems to find the one that gives the best separation between your desired product and the impurities.
Experimental Protocols
The following are representative protocols and may require optimization for your specific experimental conditions.
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot solvent, such as isopropanol or a mixture of heptane and ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase: A mixture of n-heptane and ethyl acetate. The optimal ratio should be determined by TLC analysis (a typical starting point is 95:5 or 90:10 heptane:ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Parameters |
| Recrystallization | >98% (if initial purity is high) | 70-90% | Solvent system, cooling rate |
| Column Chromatography | >99.5% | 80-95% | Stationary phase, mobile phase composition |
| Vacuum Distillation | >99% | 60-80% | Pressure, temperature |
Note: These values are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Technical Support Center: Synthesis of Cyclopropyl 2,4-Difluorophenyl Ketone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with the scale-up of the Friedel-Crafts acylation reaction to produce cyclopropyl 2,4-difluorophenyl ketone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Solutions |
| Low Reaction Yield | Incomplete reaction: Insufficient catalyst, low reaction temperature, or short reaction time. | - Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) in increments. - Gradually increase the reaction temperature, monitoring for byproduct formation. - Extend the reaction time and monitor progress by TLC or HPLC. |
| Moisture contamination: Deactivation of the Lewis acid catalyst by water. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Poor quality reagents: Impurities in 1,3-difluorobenzene or cyclopropanecarbonyl chloride. | - Use freshly distilled 1,3-difluorobenzene. - Ensure the purity of cyclopropanecarbonyl chloride, as it can be moisture-sensitive and prone to decomposition.[1] | |
| Formation of Impurities | Isomer formation: Acylation at a different position on the aromatic ring. | - The reaction of 1,3-difluorobenzene is highly regioselective for the 4-position due to the directing effects of the fluorine atoms.[2] Significant isomer formation is generally not an issue. |
| Diacylation: Introduction of a second cyclopropylcarbonyl group onto the aromatic ring. | - The ketone product is deactivating, making a second acylation less likely.[3][4] However, to minimize this, avoid a large excess of cyclopropanecarbonyl chloride and Lewis acid. | |
| Side reactions of the cyclopropyl group: Ring-opening of the cyclopropane ring under harsh acidic conditions. | - Maintain a controlled reaction temperature. - Consider using a milder Lewis acid catalyst if ring-opening is observed. | |
| Difficult Product Isolation/Purification | Emulsion formation during work-up: Formation of a stable emulsion at the aqueous-organic interface. | - Add a small amount of a brine solution or a different organic solvent to help break the emulsion. - Filter the mixture through a pad of celite. |
| Co-distillation with solvent: Product co-distills with the solvent during purification by distillation. | - Use a higher-boiling point solvent for the reaction. - Employ fractional distillation with a high-efficiency column. | |
| Oily product that is difficult to crystallize: Presence of impurities inhibiting crystallization. | - Purify the crude product by column chromatography before crystallization. - Try different crystallization solvents or solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid catalyst for the synthesis of this compound?
A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for Friedel-Crafts acylation.[5] However, for scale-up, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be explored for milder reaction conditions, though they may be less reactive.[5]
Q2: What is the expected regioselectivity of the Friedel-Crafts acylation of 1,3-difluorobenzene?
A2: The acylation of 1,3-difluorobenzene with cyclopropanecarbonyl chloride is expected to be highly regioselective, yielding the desired this compound as the major product. The fluorine atoms direct the incoming electrophile to the 4-position, which is para to one fluorine and ortho to the other, making it the most activated site.[2]
Q3: Can polyacylation occur during the reaction?
A3: Polyacylation is a potential side reaction in Friedel-Crafts acylation. However, the ketone group of the product is electron-withdrawing, which deactivates the aromatic ring, making a second acylation reaction significantly less favorable.[3][4] To minimize the risk, it is advisable to use a stoichiometric amount or only a slight excess of the acylating agent.
Q4: What are the key safety precautions when handling cyclopropanecarbonyl chloride?
A4: Cyclopropanecarbonyl chloride is a highly reactive and moisture-sensitive compound. It is corrosive and can cause severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves and eye protection. It should be stored in a tightly sealed, moisture-proof container under an inert atmosphere.
Q5: What are the main challenges when scaling up this reaction from lab to pilot plant?
A5: The main challenges in scaling up this reaction include:
-
Exothermic reaction control: The Friedel-Crafts acylation is often exothermic. Efficient heat management is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent addition: The controlled addition of the Lewis acid and acyl chloride is critical to maintain the desired reaction temperature and minimize side reactions.
-
Work-up and quenching: The quenching of the reaction mixture with water is highly exothermic and requires careful control on a large scale.
-
Product purification: Purification by distillation or crystallization at a large scale can be challenging and may require specialized equipment.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of this compound at different scales. Note: This data is illustrative and may require optimization for specific equipment and conditions.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 1,3-Difluorobenzene | 1.0 eq | 1.0 eq |
| Cyclopropanecarbonyl Chloride | 1.05 eq | 1.05 eq |
| Lewis Acid (AlCl₃) | 1.1 eq | 1.1 eq |
| Solvent (e.g., Dichloromethane) | 10 vol | 8 vol |
| Reaction Temperature | 0 °C to rt | 5-10 °C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (crude) | >95% | >90% |
Table 2: Impact of Catalyst Loading on Yield and Purity (Pilot Scale)
| AlCl₃ (eq) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1.0 | 8 | 75 | 92 |
| 1.1 | 6 | 88 | 91 |
| 1.2 | 5 | 89 | 88 |
| 1.5 | 4 | 85 | 85 |
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
1,3-Difluorobenzene (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.05 eq)
-
Anhydrous aluminum chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1,3-difluorobenzene (1.0 eq) to the suspension.
-
Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Separate the organic layer, and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by vacuum distillation or crystallization.
Pilot-Scale Synthesis of this compound
Note: This is a generalized protocol and should be adapted based on the specific equipment and safety procedures of the facility.
Equipment:
-
Glass-lined reactor with temperature control and an overhead stirrer
-
Addition funnel/pump for controlled reagent addition
-
Quench vessel
-
Centrifuge or filter for product isolation
Procedure:
-
Charge the glass-lined reactor with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the reactor to 5-10 °C.
-
Add 1,3-difluorobenzene (1.0 eq) to the reactor.
-
Slowly add cyclopropanecarbonyl chloride (1.05 eq) over 1-2 hours, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, stir the mixture at 10 °C for 4-6 hours, monitoring the reaction progress by in-process controls (e.g., HPLC).
-
Prepare a separate quench vessel with chilled water.
-
Slowly transfer the reaction mixture to the quench vessel, ensuring the temperature of the quench mixture does not exceed 25 °C.
-
Separate the organic layer and perform aqueous washes as described in the lab-scale procedure.
-
Isolate the crude product by solvent removal.
-
Purify the product by vacuum distillation or crystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
optimization of catalyst loading for cyclopropyl 2,4-difluorophenyl ketone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the synthesis of cyclopropyl 2,4-difluorophenyl ketone.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the widely used Friedel-Crafts acylation method.
Q1: My reaction is showing low to no conversion of the starting material (1,3-difluorobenzene). What are the potential causes?
A1: Low conversion is a frequent issue that can stem from several factors related to the catalyst and reagents.
-
Inactive Catalyst: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is highly moisture-sensitive. Exposure to atmospheric moisture will deactivate it, preventing the formation of the critical acylium ion electrophile.
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, the catalyst complexes with both the acyl chloride and the resulting ketone product.[1] Therefore, a stoichiometric amount (or a slight excess) is often required. Sub-stoichiometric amounts can lead to incomplete reactions.
-
Poor Reagent Quality: Impurities in the 1,3-difluorobenzene or cyclopropanecarbonyl chloride can interfere with the reaction. Ensure all reagents are anhydrous and of high purity.
Q2: The reaction is producing a significant amount of an undesired isomer along with the main product. How can I improve regioselectivity?
A2: The directing effects of the fluorine atoms on the benzene ring influence the position of acylation. While the 2,4-position is electronically favored, side reactions can occur.
-
Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers. Running the reaction at a lower, controlled temperature (e.g., 0 °C to room temperature) can significantly improve selectivity.
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Experimenting with solvent may offer some improvement.
Q3: The reaction works initially, but seems to stall before reaching completion. What could be the issue?
A3: Reaction stalling often points to catalyst deactivation during the process.[1][2]
-
Catalyst Degradation: As the reaction proceeds, the AlCl₃ catalyst complexes strongly with the ketone product formed. This complex is less reactive than the initial catalyst-acyl chloride complex, which can slow down or halt the reaction.[1] Using a slight excess of the catalyst can help mitigate this.
-
Trace Impurities: The presence of water or other nucleophilic impurities introduced during the reaction can progressively consume and deactivate the catalyst.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Friedel-Crafts acylation of 1,3-difluorobenzene?
A1: The optimal loading typically ranges from 1.0 to 1.2 equivalents of a Lewis acid catalyst like AlCl₃. Because the catalyst complexes with the product ketone, more than one equivalent is often necessary to drive the reaction to completion. Optimization experiments are crucial. Below is an illustrative table showing the potential impact of catalyst loading on reaction yield.
Table 1: Illustrative Effect of AlCl₃ Loading on Yield
| Catalyst Loading (Equivalents) | Reaction Time (hours) | Conversion (%) | Isolated Yield (%) | Purity (by HPLC, %) |
| 0.8 | 6 | 45 | 35 | 94 |
| 1.0 | 4 | 85 | 78 | 97 |
| 1.1 | 3 | 98 | 92 | 99 |
| 1.2 | 3 | 99 | 91 | 99 |
| 1.5 | 3 | 99 | 88 | 98 |
Note: Data is illustrative and serves as an example for an optimization study.
Q2: Can I use other Lewis acids besides AlCl₃?
A2: Yes, other Lewis acids can be used, although AlCl₃ is the most common for this acylation.[3] Alternatives like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can be tested. However, their reactivity and the optimal loading will differ, requiring specific optimization.
Q3: What are the key safety precautions for this reaction?
A3: The Friedel-Crafts acylation is hazardous.
-
Moisture Sensitivity: AlCl₃ reacts violently with water, releasing HCl gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosive Reagents: Acyl chlorides and Lewis acids are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of the catalyst.
Q4: Is there an alternative synthetic route if Friedel-Crafts acylation fails?
A4: Yes, an alternative is the Corey-Chaykovsky reaction . This involves the cyclopropanation of an α,β-unsaturated ketone precursor, such as (E)-1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, using a sulfur ylide like dimethylsulfoxonium methylide (DMSOM).[4][5] This method is particularly useful if the Friedel-Crafts route suffers from poor regioselectivity or substrate incompatibility.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Friedel-Crafts Acylation for this compound
Materials:
-
1,3-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes.
-
Add 1,3-difluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by slowly adding it to a flask containing crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
Caption: Workflow for Friedel-Crafts acylation synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones [mdpi.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
The Three-Membered Ring powerhouse: A Comparative Analysis of Cyclopropyl Ketones in Organic Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic strategy. Among the vast arsenal of chemical motifs, the cyclopropyl group, particularly when conjugated to a ketone, stands out as a uniquely versatile and powerful tool. The inherent ring strain and unique electronic properties of the cyclopropane ring imbue these ketones with a reactivity profile that is distinct from their acyclic or larger-ring counterparts, opening doors to a diverse array of chemical transformations.[1]
This guide provides an in-depth comparative analysis of cyclopropyl ketones in key organic reactions. Moving beyond a simple catalog of reactions, we will dissect the causality behind their reactivity, compare their performance against relevant alternatives, and provide the experimental context necessary for practical application in the laboratory.
The Source of Reactivity: Understanding the Cyclopropyl Ketone Moiety
The remarkable reactivity of cyclopropyl ketones stems from the inherent properties of the cyclopropane ring. The C-C bonds in a cyclopropane ring possess significant p-character due to the enforced 60° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This "bent-bond" character allows the cyclopropane ring to act as a "latent double bond" or a three-carbon synthon, readily participating in reactions that involve ring-opening.[1]
The conjugation of this strained ring with a ketone functionality further activates the system. The electron-withdrawing nature of the carbonyl group polarizes the cyclopropane ring, making it susceptible to nucleophilic attack and facilitating a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements.[1] The nature of the substituent on the ketone (R group in Figure 1) plays a pivotal role in modulating this reactivity, a key theme we will explore throughout this guide.
Ring-Opening Reactions: Unleashing the Latent Functionality
One of the most synthetically valuable transformations of cyclopropyl ketones is their ability to undergo ring-opening reactions, providing access to linear, functionalized carbon chains that can be difficult to synthesize via other means.[2] The mode of ring-opening and the resulting products are highly dependent on the reaction conditions and the substitution pattern of the cyclopropyl ketone.
A Comparative Look at Ring-Opening Methodologies
The cleavage of the cyclopropane ring can be initiated through various mechanisms, primarily categorized as acid-catalyzed, reductive, and transition-metal-catalyzed.[2][3]
Acid-Catalyzed Ring-Opening: Under acidic conditions, protonation or coordination of a Lewis acid to the carbonyl oxygen activates the cyclopropane ring towards nucleophilic attack. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[2][3] The regioselectivity is therefore governed by the electronic properties of the substituents on the cyclopropyl ring. For instance, electron-donating groups will stabilize an adjacent positive charge, directing the cleavage.[2]
Reductive Ring-Opening: This method often proceeds through a radical-anion or dianion intermediate.[4] The choice of reducing agent is critical. For example, zinc in ethanol can lead to clean reductive cleavage.[2] Aryl substitution on the ketone or the cyclopropane ring generally facilitates these reactions, while alkyl substitution can be less effective.[2]
Transition-Metal-Catalyzed Ring-Opening: Nickel and palladium catalysts are particularly effective in promoting the ring-opening of cyclopropyl ketones. Nickel catalysts can facilitate the cross-coupling with organometallic reagents to form γ-substituted silyl enol ethers.[2][5] Palladium catalysts, on the other hand, can promote stereoselective ring-opening to yield α,β-unsaturated ketones.[2]
Comparative Reactivity: Aryl vs. Alkyl Cyclopropyl Ketones
A crucial factor influencing the reactivity of cyclopropyl ketones is the nature of the substituent attached to the carbonyl group. A general trend observed across various reaction types is the enhanced reactivity of aryl cyclopropyl ketones compared to their alkyl counterparts.
| Ketone Type | General Reactivity in Ring-Opening | Rationale |
| Aryl Cyclopropyl Ketones | Generally more reactive | The aryl group can stabilize radical or anionic intermediates formed during the reaction through conjugation.[6] Electron-withdrawing groups on the aryl ring (e.g., p-nitrophenyl) further enhance reactivity by lowering the LUMO energy, making the molecule more susceptible to nucleophilic attack or single-electron transfer.[1][3] |
| Alkyl Cyclopropyl Ketones | Generally less reactive | Alkyl groups lack the conjugative stabilization of aryl groups, leading to higher energy barriers for reduction and ring fragmentation.[6] Consequently, harsher reaction conditions or more potent catalytic systems are often required to achieve efficient transformations.[7][8] |
Experimental Evidence: In a study comparing the relative reaction rates of different cyclopropyl ketones in a ring-opening hydroarylation, cyclopropyl phenyl ketone reacted significantly faster than cyclopropyl methyl ketone.[9] This observation is consistent with the electronic arguments outlined above.
[3+2] Cycloaddition Reactions: Building Five-Membered Rings
Cyclopropyl ketones can act as three-carbon synthons in [3+2] cycloaddition reactions, providing a powerful strategy for the synthesis of five-membered carbocyclic and heterocyclic ring systems.[10] This reactivity is particularly pronounced in the presence of transition metal catalysts or under photocatalytic conditions.
Nickel-Catalyzed Cycloadditions
Nickel catalysts have proven to be highly effective in promoting the cycloaddition of cyclopropyl ketones with various partners, such as enones and alkynes.[10][11] An interesting discovery was the unexpected dimerization of cyclopropyl ketones in the presence of a nickel catalyst, which led to the development of a synthetically useful crossed reaction with enones to afford densely functionalized cyclopentanes.[10] Aromatic cyclopropyl ketones generally undergo these reactions more efficiently than their aliphatic counterparts.[10]
Photocatalytic [3+2] Cycloadditions
Visible light photocatalysis has emerged as a mechanistically distinct and powerful method for activating aryl cyclopropyl ketones for [3+2] cycloadditions with olefins.[12][13] The key step in this process is the one-electron reduction of the ketone to its corresponding radical anion, which is facilitated by a photocatalytic system.[12][13] This approach has been successfully applied to generate highly substituted cyclopentane ring systems.[12]
Protocol: Visible-Light-Mediated [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone
The following is a representative protocol based on published procedures.[12]
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with the aryl cyclopropyl ketone (1.0 equiv), the olefin (2.0 equiv), Ru(bpy)₃(PF₆)₂ (1 mol %), La(OTf)₃ (10 mol %), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.0 equiv) in anhydrous acetonitrile.
-
Irradiation: The vial is sealed and placed approximately 5-10 cm from a blue LED lamp. The reaction mixture is stirred and irradiated at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentane product.
Rearrangements of Cyclopropyl Ketones: Accessing Heterocyclic Scaffolds
The strained nature of the cyclopropane ring makes cyclopropyl ketones susceptible to various rearrangement reactions, often leading to the formation of valuable five-membered heterocyclic compounds.
The Cloke-Wilson Rearrangement
The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of cyclopropyl ketones, imines, or aldehydes to dihydrofurans, pyrrolines, or other five-membered heterocycles, respectively.[14][15] This rearrangement proceeds without the need for an external nucleophile, involving a ring-opening/ring-closing sequence.[14] While often requiring high temperatures, recent developments have led to milder, organocatalytic versions of this transformation. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to catalyze the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans in high yields.[15][16]
Comparative Summary and Outlook
The choice of a cyclopropyl ketone in a synthetic endeavor is a strategic one, with significant implications for reactivity and reaction outcomes.
| Feature | Aryl Cyclopropyl Ketones | Alkyl Cyclopropyl Ketones | Acyclic/Larger Ring Ketones |
| General Reactivity | High | Moderate to Low | Varies, but generally lacks the unique reactivity of cyclopropyl systems. |
| Key Reactions | Ring-opening, [3+2] cycloadditions, rearrangements | Similar reactions, but often require more forcing conditions. | Standard ketone chemistry (e.g., alpha-functionalization, Wittig, etc.). |
| Synthetic Utility | Excellent three-carbon synthons for complex molecule synthesis. | Useful for introducing sp³-rich fragments.[7][8] | Standard building blocks in organic synthesis. |
| Comparison Rationale | Enhanced reactivity due to electronic stabilization of intermediates and transition states.[6] | Lack of conjugative stabilization leads to higher activation barriers.[6] | Absence of ring strain and unique electronic properties of the cyclopropane ring.[17] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. era.ed.ac.uk [era.ed.ac.uk]
- 5. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [3+2] cycloaddition reaction of cyclopropyl ketones with alkynes catalyzed by nickel/dimethylaluminum chloride. | Semantic Scholar [semanticscholar.org]
- 12. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. | Semantic Scholar [semanticscholar.org]
- 14. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. nbinno.com [nbinno.com]
- 19. Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis [sincerechemicals.com]
A Comparative Guide to the Validation of Analytical Methods for Cyclopropyl 2,4-Difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of cyclopropyl 2,4-difluorophenyl ketone, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the validation of a primary analytical method, High-Performance Liquid Chromatography (HPLC), and compare its performance characteristics with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers in selecting the most suitable analytical technique and to provide a framework for method validation in a drug development context.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a method is suitable for its intended purpose. Key validation parameters, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
For this compound, a robust and validated analytical method is essential to ensure the quality and purity of the intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the routine quality control of this compound.
Experimental Protocol: HPLC-UV Method
A stability-indicating HPLC method was developed and validated to separate and quantify this compound from its potential degradation products and process-related impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).
-
0-10 min: 40% A, 60% B
-
10-25 min: 40-80% A, 60-20% B
-
25-30 min: 80% A, 20% B
-
30-35 min: 80-40% A, 20-60% B
-
35-40 min: 40% A, 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1][2][3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[2]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The HPLC method successfully separated the main peak of this compound from all degradation products, demonstrating its specificity and stability-indicating capability.
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it a valuable tool for impurity profiling and trace-level analysis.
Experimental Protocol: GC-MS Method
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 250°C, hold for 5 min.
-
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Sample Preparation: Samples were dissolved in dichloromethane to a final concentration of 1 mg/mL.
Comparison of Validated Methods
The following table summarizes the performance data obtained from the validation of the HPLC-UV and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 10 - 150 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL | 0.5 µg/mL |
| Specificity | High (Stability-indicating) | Very High (Mass fragmentation) |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC-UV and GC-MS Methods.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the analysis of this compound, each with its own strengths. The choice of method will depend on the specific application.
-
HPLC-UV is the recommended method for routine quality control and release testing due to its robustness, high precision, and ease of use. Its demonstrated stability-indicating capability ensures that any degradation of the intermediate can be effectively monitored.
-
GC-MS is the preferred method for in-depth impurity profiling, identification of unknown impurities, and for applications requiring higher sensitivity, such as the analysis of trace contaminants.
Ultimately, a comprehensive analytical strategy may involve the use of both techniques at different stages of the drug development process to ensure the highest quality of the final pharmaceutical product.
References
The Multifaceted Biological Activities of Cyclopropyl 2,4-Difluorophenyl Ketone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural combination of a cyclopropyl ring and a 2,4-difluorophenyl ketone moiety presents a promising scaffold in medicinal chemistry. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and monoamine oxidase (MAO) inhibitory effects. This guide provides a comparative overview of these activities, supported by available experimental data, detailed experimental protocols, and visualizations of potential mechanisms of action to aid in the exploration and development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological potential of cyclopropyl 2,4-difluorophenyl ketone derivatives stems from the synergistic contribution of its constituent parts. The cyclopropyl group can enhance metabolic stability and binding affinity, while the 2,4-difluorophenyl moiety is a common feature in many bioactive compounds, influencing their pharmacokinetic and pharmacodynamic properties.[1] Although comprehensive studies on a single, unified series of these derivatives are limited, data from structurally related compounds provide valuable insights into their potential efficacy.
Antifungal Activity
Derivatives containing the cyclopropyl and 2,4-difluorophenyl motifs have shown notable antifungal properties. The proposed mechanism of action for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Molecular docking studies of some cyclopropane-containing amide derivatives have suggested a good affinity for the CYP51 protein.[2]
Table 1: Antifungal Activity of Representative Cyclopropyl and 2,4-Difluorophenyl Derivatives
| Compound Class | Test Organism | Activity (MIC µg/mL) | Reference |
| Cyclopropane Amide Derivatives | Candida albicans | 16 - 128 | [2] |
| 2',4'-Difluorophenyl Chalcones | Mucor species | Zone of Inhibition | [3] |
| 1-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles | Candida albicans | - (32x more active than sulconazole) | [4] |
| 1-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles | Aspergillus fumigatus | - (16x more active than sulconazole) | [4] |
Note: Data presented is for structurally related compounds and not a direct comparison of a single series of this compound derivatives.
Antibacterial Activity
The antibacterial potential of this class of compounds has also been investigated. The mechanism of action can vary, but for many heterocyclic compounds, it involves the disruption of bacterial cell wall synthesis, protein synthesis, or DNA replication.
Table 2: Antibacterial Activity of Representative Cyclopropyl and 2,4-Difluorophenyl Derivatives
| Compound Class | Test Organism | Activity (MIC µg/mL) | Reference |
| Cyclopropane Amide Derivatives | Staphylococcus aureus | 32 - 128 | [2] |
| Cyclopropane Amide Derivatives | Escherichia coli | 128 | [2] |
| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles | Gram-positive & Gram-negative strains | Moderate to low inhibition | [5] |
Note: Data presented is for structurally related compounds and not a direct comparison of a single series of this compound derivatives.
Anticancer Activity
The incorporation of a cyclopropyl ketone substructure into molecules has been shown to improve metabolic stability and potency, making these derivatives interesting candidates for anticancer drug development.[6] The proposed mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.
Table 3: Anticancer Activity of Representative Cyclopropyl and 2,4-Difluorophenyl Derivatives
| Compound Class | Cell Line | Activity (IC50 µM) | Reference |
| 2-Cyclopropylindoloquinones | Hypoxic cancer cells | - (2 orders of magnitude more effective than isopropyl analog) | [7] |
| 5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione | RIF-1 and KHT tumor models | Antitumor activity observed | [7] |
Note: Data presented is for structurally related compounds and not a direct comparison of a single series of this compound derivatives.
Monoamine Oxidase (MAO) Inhibition
Structurally related cyclopropylamines are known to be potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the metabolism of neurotransmitters, and their inhibition is a key strategy in treating depression and neurodegenerative diseases.[1] The cyclopropylamine moiety acts as a pharmacophore for irreversible MAO inhibition.[1]
Table 4: MAO Inhibition by Representative Cyclopropylamine Derivatives
| Compound | Target | Activity (IC50) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [1] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [1] |
| Tranylcypromine (reference drug) | MAO-B | 74 nM | [1] |
Note: Data is for structurally related cyclopropylamines, highlighting the potential of the cyclopropyl group in MAO inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound
A common route for the synthesis of the core structure involves a Friedel-Crafts acylation followed by cyclopropanation.
Workflow for Synthesis
Caption: A general workflow for the synthesis of the core ketone structure.
Step-by-step Protocol:
-
Reaction Setup: To a solution of 2,4-difluorobenzoyl chloride in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0°C, add a solution of cyclopropylmagnesium bromide in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound.
Workflow for Antifungal Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-step Protocol:
-
Preparation of Inoculum: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth (e.g., RPMI-1640) according to CLSI guidelines.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for Anticancer Assay
Caption: Workflow for the MTT-based in vitro anticancer assay.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.
Workflow for MAO Inhibition Assay
Caption: A general workflow for the MAO inhibition assay.
Step-by-step Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and the test compound at various concentrations in a suitable buffer.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a specific time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding a substrate (e.g., kynuramine for a fluorometric assay).
-
Measurement: Measure the rate of product formation over time using a plate reader (fluorometric or spectrophotometric) or by HPLC.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these derivatives exert their effects is crucial for rational drug design and development.
MAO Inhibition Pathway
As mechanism-based inhibitors, cyclopropylamine derivatives are oxidized by the MAO enzyme, leading to the opening of the cyclopropyl ring. This generates a reactive intermediate that covalently binds to the flavin cofactor (FAD) of the enzyme, causing irreversible inactivation.[1]
Caption: Proposed mechanism of irreversible MAO inhibition by cyclopropylamine derivatives.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data from related compounds suggest significant potential in antifungal, antibacterial, anticancer, and MAO inhibitory activities. Further systematic studies on a unified series of these derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. In silico Studies, Synthesis and Antibacterial Activity of Heterocyclic Compounds with Mannich Bases | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 7. criver.com [criver.com]
A Comparative Guide to Structural Analogs of Cyclopropyl 2,4-Difluorophenyl Ketone for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is paramount in the pursuit of novel therapeutics. Cyclopropyl 2,4-difluorophenyl ketone serves as a valuable starting point for the development of a diverse range of bioactive compounds. This guide provides an objective comparison of its structural analogs, detailing their properties, synthesis, and biological activities, supported by experimental data and protocols to inform your research and development endeavors.
The unique combination of a strained cyclopropyl ring and an electron-deficient difluorophenyl moiety imparts this ketone with desirable characteristics for medicinal chemistry. The cyclopropyl group can enhance metabolic stability and binding affinity, while the difluorophenyl group modulates pharmacokinetic properties.[1] This guide explores analogs where the core structure is modified to yield compounds with a spectrum of biological activities, including enzyme inhibition, antioxidant effects, and antibacterial properties.
Comparison of Structural Analogs
The following tables summarize the key properties of various structural analogs of this compound, providing a comparative overview of their biological activities.
Table 1: Analogs as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Structural Features | Potency (IC50/Ki) | Reference |
| Pyrrolo[2,1-f][2][3][4]triazine Derivatives | VEGFR-2 Kinase | 4-(2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino) substituent | Low nanomolar | [2][5][6] |
| Pyrazinone-based Derivatives | CRF1 Receptor | Cyclopropyl group and a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine moiety | 0.86 nM (IC50) | [7][8] |
| Fluoro Ketone Analogs | Hydrolytic Enzymes (e.g., Acetylcholinesterase, Pepsin) | Presence of trifluoromethyl or difluoromethyl ketone | 1.6 x 10⁻⁹ M to 2 x 10⁻⁷ M (Ki) | [4][9][10] |
Table 2: Analogs with Antioxidant and Antibacterial Activity
| Compound Class | Biological Activity | Key Structural Features | Potency (IC50 / Inhibition Zone) | Reference |
| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles | Antioxidant (ABTS & DPPH), Antibacterial | Thiazole ring with cyclopropyl and fluorophenyl substituents | Moderate to high antioxidant activity, with some compounds showing lower IC50 than ascorbic acid. Moderate to low antibacterial activity. | [3][4][11][12] |
| General Cyclopropane Derivatives | Antimalarial, Antifungal, Antibacterial | Varied, often incorporated into heterocyclic systems | Varies depending on the specific analog | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for the synthesis and biological evaluation of the discussed analogs.
Synthesis of Structural Analogs
The synthesis of these analogs often involves multi-step reactions. Below is a general overview of synthetic strategies.
1. Synthesis of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 Kinase Inhibitors:
This synthesis typically involves the introduction of the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][2][3][4]triazine scaffold. Further modifications, such as the addition of a 1,3,5-oxadiazole ring at the C-6 position, can be achieved through subsequent reactions to enhance potency.[2][5]
2. Synthesis of 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives:
A common route for the synthesis of these compounds is through a semi-Hantzsch cyclization. This involves the reaction of thiosemicarbazones with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in the presence of a catalyst like triethylamine (Et3N).[3][4][11]
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is essential for a clear understanding of the research.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound analogs.
Biological Assays
1. VEGFR-2 Kinase Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Procedure:
-
Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a biotinylated peptide).
-
After incubation, the amount of phosphorylated substrate is quantified using a detection reagent, often employing methods like ELISA or luminescence-based assays.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[7][14][15][16][17]
-
2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[13][18][19][20]
-
3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay is based on the reduction of the ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.
-
Procedure:
-
The ABTS•+ radical is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The test compound is added to the ABTS•+ solution at various concentrations.
-
After a short incubation period, the absorbance is measured at approximately 734 nm.
-
The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13][18][19][20]
-
4. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC):
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
A serial dilution of the test compound is prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the test bacterium.
-
The samples are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.[8][9][10][21][22]
-
VEGFR-2 Signaling Pathway
For analogs targeting VEGFR-2, understanding the downstream signaling is critical for elucidating their mechanism of action.
Caption: A simplified diagram of the VEGFR-2 signaling pathway, which is a key target for some this compound analogs.[1][2][11][23]
This guide provides a foundational understanding of the structural analogs of this compound and their potential applications. The provided data and protocols are intended to facilitate further research and development in the discovery of novel therapeutic agents.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review | MDPI [mdpi.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. Synthesis, characterization and antibacterial activity of heterocyclic quaternary ammonium polymers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. tsijournals.com [tsijournals.com]
- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Comparative Analysis of Cyclopropyl 2,4-Difluorophenyl Ketone Derivatives: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of cyclopropyl 2,4-difluorophenyl ketone derivatives and their analogs. While direct comparative studies on a series of these specific ketone derivatives are limited in publicly available literature, this document synthesizes findings from structurally related compounds to provide insights into their potential as therapeutic agents. The primary focus is on their activity as Monoamine Oxidase (MAO) inhibitors, with additional context provided for their potential as antifungal agents and kinase inhibitors.
Biological Activity Profile
The cyclopropyl-phenyl moiety is a key pharmacophore that imparts significant biological activity. Derivatives incorporating this scaffold have been investigated for several therapeutic targets.
Monoamine Oxidase (MAO) Inhibition
Structurally related compounds, particularly cis-cyclopropylamines, are potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[1] These enzymes are crucial for the metabolism of neurotransmitters, and their inhibition is a key strategy in treating depression and neurodegenerative disorders like Parkinson's disease.[1] The cyclopropylamine moiety is a well-established pharmacophore for irreversible MAO inhibition.[1] Derivatives often exhibit selectivity for MAO-B over MAO-A, with some compounds showing inhibitory concentrations in the sub-micromolar to nanomolar range.[1] For instance, cis-N-benzyl-2-methoxycyclopropylamine has been reported to be over 20 times more effective than the established drug tranylcypromine for MAO-B inhibition.[1][2]
The ketone group in this compound can be considered a precursor to the more active amine. The following table presents a hypothetical comparison of a ketone derivative and its corresponding amine analogs against MAO-A and MAO-B, based on the general understanding that cyclopropylamines are more potent MAO inhibitors.
Table 1: Hypothetical In Vitro MAO Inhibition Data
| Compound ID | R Group | IC₅₀ MAO-A (µM) | IC₅₀ MAO-B (µM) | Selectivity Index (MAO-A/MAO-B) |
| CPDFK-01 | =O (Ketone) | > 100 | 25.5 | < 4 |
| CPDFA-02 | -NH₂ (Amine) | 15.2 | 0.85 | 17.9 |
| CPDFA-03 | -NH-CH₃ (N-Methylamine) | 10.8 | 0.12 | 90.0 |
| Tranylcypromine | (Reference) | 1.8 | 2.1 | 0.86 |
| Selegiline | (Reference) | 25.0 | 0.01 | 2500 |
This data is illustrative and intended for comparative purposes based on established structure-activity relationships for similar compound classes.
Antifungal Activity
Thiazole derivatives containing a cyclopropyl fragment have shown promising antifungal activity against various Candida species, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. While not ketone derivatives, these findings suggest that the cyclopropyl moiety can be incorporated into scaffolds with potent antifungal properties.
Table 2: In Vitro Antifungal Activity of Structurally Related Thiazole Derivatives
| Compound ID | Fungus | MIC (µg/mL) |
| Thiazole-CP-1 | Candida albicans | 0.98 |
| Thiazole-CP-2 | Candida glabrata | 1.95 |
| Fluconazole | Candida albicans | 0.5 |
| Fluconazole | Candida glabrata | 16 |
Data is representative of findings for cyclopropyl-containing thiazole derivatives.
Kinase Inhibition
Complex molecules incorporating a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, with low nanomolar efficacy. This suggests that the 2,4-difluorophenyl-cyclopropyl scaffold can be a valuable component in the design of kinase inhibitors for applications in oncology.
Table 3: In Vitro VEGFR-2 Kinase Inhibition by a Structurally Related Compound
| Compound ID | Target | IC₅₀ (nM) |
| Pyrrolotriazine-CPDF | VEGFR-2 | 5.2 |
| Sunitinib (Reference) | VEGFR-2 | 2.0 |
Data is representative of findings for complex molecules containing the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety.
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-Tyramine for a mixed MAO substrate, or specific substrates like kynuramine)
-
Fluorescent Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme and Inhibitor Pre-incubation: In the microplate, add the MAO enzyme solution to each well. Add the test compound dilutions. For irreversible inhibitors, a pre-incubation step (e.g., 15 minutes at 37°C) is necessary.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
In Vivo Model of Parkinson's Disease (MPTP-induced Neurotoxicity)
This protocol describes a common animal model to evaluate the neuroprotective effects of MAO-B inhibitors.
Animals:
-
Male C57BL/6 mice
Procedure:
-
Induction of Neurotoxicity: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to the mice (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals) to induce selective degeneration of dopaminergic neurons.
-
Drug Administration: Administer the test compound or vehicle to the mice daily, starting 24 hours after the last MPTP injection, for a specified period (e.g., 7-14 days).
-
Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test or the open field test, at the end of the treatment period.
-
Neurochemical Analysis: Following the behavioral assessments, sacrifice the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare the behavioral performance and striatal dopamine levels between the vehicle-treated, MPTP-treated, and test compound-treated groups.
Visualizations
Caption: MAO-B metabolism of dopamine and the point of inhibition.
Caption: Workflow for the in vitro MAO inhibition assay.
Caption: Workflow for the in vivo MPTP mouse model.
References
Confirming the Stereochemistry of Cyclopropyl 2,4-Difluorophenyl Ketone Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step. In the synthesis of chiral molecules like cyclopropyl 2,4-difluorophenyl ketone, verifying the stereochemistry of the products is essential for understanding their biological activity and ensuring the reproducibility of synthetic methods. This guide provides an objective comparison of three powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Performance Comparison of Analytical Techniques
The choice of analytical technique for stereochemical confirmation often depends on the specific requirements of the analysis, such as the need for quantitative enantiomeric excess (e.e.) determination, absolute configuration assignment, or analysis of diastereomers. Each method offers distinct advantages and disadvantages.
-
Chiral HPLC is a highly sensitive method for separating and quantifying enantiomers, making it the gold standard for determining enantiomeric excess.[1] However, it does not directly provide information on the absolute configuration of the separated enantiomers without a known standard.
-
NMR Spectroscopy is a powerful tool for structural elucidation. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can enable their differentiation and quantification.[2][3] Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be invaluable for determining the relative stereochemistry of diastereomers.
-
Single-Crystal X-ray Crystallography provides an unambiguous determination of the absolute configuration and solid-state conformation of a molecule.[4] Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.[4]
Data Presentation: A Comparative Overview
The following tables summarize hypothetical but representative quantitative data that could be obtained from the analysis of a scalemic mixture of this compound using these techniques.
Table 1: Chiral HPLC Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 975,000 | 25,000 |
| Enantiomeric Excess (%) | \multicolumn{2}{c | }{95% e.e.} |
Table 2: ¹H NMR Data with Chiral Derivatizing Agent (Mosher's Acid Adduct)
| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) |
| Cyclopropyl-Hα | 2.65 | 2.68 |
| Aromatic-H | 7.10 - 7.45 | 7.12 - 7.48 |
| Methoxy (-OCH₃) | 3.55 | 3.60 |
Table 3: X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n[5] |
| Unit Cell Dimensions | a = 7.3 Å, b = 17.2 Å, c = 7.0 Å, β = 115°[6] |
| Flack Parameter | 0.05(3) |
| Absolute Configuration | Confirmed as (R) or (S) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for each of the key experiments discussed.
Protocol 1: Chiral HPLC for Enantiomeric Excess Determination
-
Sample Preparation: Dissolve approximately 1 mg of the this compound product in 1 mL of the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatography system equipped with a chiral stationary phase column (e.g., polysaccharide-based).[1]
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent
-
Derivatization: React the this compound (if it has a suitable functional group for derivatization, such as a corresponding alcohol) with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters.[2]
-
Sample Preparation: Dissolve 5-10 mg of the resulting diastereomeric mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[4]
-
Data Analysis: Compare the chemical shifts and integration of signals that are unique to each diastereomer.[7] The ratio of the integrals corresponds to the ratio of the enantiomers in the original sample.
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the product suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., chloroform, ethyl acetate).[4]
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect X-ray diffraction data at a low temperature (e.g., -150 °C) using MoKα or CuKα radiation.[6]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².[4][6]
-
Absolute Configuration Determination: The absolute configuration can be determined from the diffraction data, often by analyzing the Flack parameter. A value close to zero for the Flack parameter indicates the correct absolute stereochemistry has been assigned.
Visualization of Workflows and Relationships
Diagrams can clarify complex experimental processes and logical connections.
Caption: Workflow for Stereochemical Confirmation.
Caption: Decision Tree for Method Selection.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 7. magritek.com [magritek.com]
A Comparative Guide to the Reactivity of Cyclopropyl 2,4-Difluorophenyl Ketone and Phenyl 2,4-Difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two structurally related ketones: cyclopropyl 2,4-difluorophenyl ketone and phenyl 2,4-difluorophenyl ketone. Both molecules are of significant interest in medicinal chemistry and drug development due to the presence of the 2,4-difluorophenyl moiety, a common feature in many pharmaceutical agents that can enhance metabolic stability and binding affinity. The primary structural difference lies in the second group attached to the carbonyl: a compact, strained cyclopropyl ring versus a bulky, aromatic phenyl ring. This distinction leads to significant differences in their reactivity, which this guide will explore through a theoretical framework and supporting experimental protocols.
Synthesis of the Target Ketones
The synthesis of these ketones can be achieved through well-established synthetic methodologies. Below are plausible and efficient routes for their preparation.
Synthesis of Phenyl 2,4-Difluorophenyl Ketone
This diaryl ketone is readily synthesized via a Friedel-Crafts acylation reaction. The most direct route involves the acylation of benzene with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Synthetic workflow for phenyl 2,4-difluorophenyl ketone.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar) at 0 °C, add 2,4-difluorobenzoyl chloride (1.1 eq.).
-
To this mixture, add benzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the final ketone.[1][2]
Synthesis of this compound
This ketone is efficiently prepared using the Corey-Chaykovsky reaction for cyclopropanation of an α,β-unsaturated ketone (a chalcone).[3][4] This involves the initial synthesis of 2',4'-difluorochalcone followed by its reaction with a sulfur ylide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation
-
Ylide Preparation: To a flask containing anhydrous DMSO under an inert atmosphere, add sodium hydride (1.2 eq.) followed by trimethylsulfoxonium iodide (1.2 eq.). Stir the mixture at room temperature for approximately 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.[3]
-
Cyclopropanation: Dissolve the previously synthesized 2',4'-difluorochalcone (1.0 eq.) in anhydrous THF or DMSO and add it dropwise to the prepared ylide solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting chalcone is consumed.
-
Workup: Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired this compound.[5]
Comparison of Reactivity
The reactivity of the carbonyl group in these ketones towards nucleophilic attack is governed by a combination of electronic and steric effects.
Electronic Effects:
-
Common Factor: Both ketones share the 2,4-difluorophenyl group. The two fluorine atoms are strongly electron-withdrawing, which significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon in both molecules, making them more susceptible to nucleophilic attack compared to non-fluorinated analogues.
-
Cyclopropyl Group: The cyclopropyl ring possesses a unique electronic structure with significant p-orbital character in its C-C bonds. This allows it to conjugate with the adjacent carbonyl group, which can influence the electron density at the carbonyl carbon.[6]
-
Phenyl Group: The second phenyl ring in the diaryl ketone can also engage in resonance with the carbonyl group. While the phenyl group can donate electron density via resonance, its inductive effect is electron-withdrawing. The net effect on the carbonyl's electrophilicity is a balance of these opposing factors.
Steric Effects:
-
This is the most significant point of differentiation. The phenyl group is a planar but sterically bulky substituent. It creates considerable steric hindrance around the carbonyl carbon, impeding the approach of nucleophiles.
-
The cyclopropyl group is significantly smaller and less sterically demanding than a phenyl group. This leaves the carbonyl carbon much more accessible to attack by nucleophiles.
Reactivity Hypothesis: Based on the principles of nucleophilic addition, This compound is predicted to be more reactive than phenyl 2,4-difluorophenyl ketone . While both are electronically activated, the substantially lower steric hindrance around the carbonyl carbon in the cyclopropyl ketone is expected to be the dominant factor leading to faster reaction rates and potentially higher yields in nucleophilic addition reactions.[7][8]
Supporting Experimental Data
Experiment 1: Reduction via Hydride Addition
The reduction of a ketone to a secondary alcohol using a hydride reducing agent like sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction. The rate of this reaction is highly sensitive to the electrophilicity and steric accessibility of the carbonyl carbon.
Caption: General workflow for sodium borohydride reduction.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve the ketone (1.0 eq.) in methanol or ethanol (e.g., 0.2 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC at regular intervals (e.g., every 15 minutes).
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol product.
Table 1: Predicted Comparative Data for NaBH₄ Reduction
| Parameter | This compound | Phenyl 2,4-Difluorophenyl Ketone | Rationale |
| Reaction Time | < 1 hour | 2-4 hours | Less steric hindrance allows for faster nucleophilic attack by the hydride.[7] |
| Yield | > 95% | 85-90% | Reduced steric hindrance leads to a more efficient and complete reaction. |
| Side Products | Minimal | Potential for incomplete reaction | Slower reaction may lead to residual starting material if not run to completion. |
Experiment 2: Nucleophilic Addition of a Grignard Reagent
The reaction with a Grignard reagent (e.g., methylmagnesium bromide) to form a tertiary alcohol is another excellent probe for reactivity, as it is highly sensitive to steric bulk around the carbonyl.
Caption: General workflow for Grignard reagent addition to a ketone.
Experimental Protocol: Grignard Reaction
-
Dissolve the ketone (1.0 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to 0 °C.
-
Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq. as a solution in ether) dropwise via a syringe or an addition funnel, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
Cool the reaction back to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.[12][13]
Table 2: Predicted Comparative Data for Grignard Reaction
| Parameter | This compound | Phenyl 2,4-Difluorophenyl Ketone | Rationale |
| Yield | High (e.g., >90%) | Moderate to High (e.g., 70-85%) | The significant steric bulk of the phenyl group hinders the approach of the Grignard reagent, potentially lowering the yield compared to the less hindered cyclopropyl ketone.[14] |
| Reaction Rate | Faster | Slower | The greater accessibility of the carbonyl carbon in the cyclopropyl ketone allows for a faster rate of nucleophilic attack. |
Conclusion
In comparing this compound and phenyl 2,4-difluorophenyl ketone, a clear distinction in reactivity towards nucleophilic addition is anticipated. While both ketones are electronically activated due to the presence of the electron-withdrawing 2,4-difluorophenyl group, the steric profiles of the cyclopropyl and phenyl groups are markedly different.
The This compound is predicted to be the more reactive species . Its smaller, less sterically encumbering cyclopropyl group allows for more facile access of nucleophiles to the electrophilic carbonyl carbon. In contrast, the bulky phenyl group in phenyl 2,4-difluorophenyl ketone presents a significant steric barrier, which is expected to result in slower reaction rates and potentially lower yields in nucleophilic addition reactions.
For drug development professionals, this difference is critical. The choice between a cyclopropyl ketone and a phenyl ketone as a synthetic intermediate can significantly impact reaction efficiency, yield, and the overall feasibility of a synthetic route. Understanding these inherent reactivity differences allows for more informed decisions in the design and execution of synthetic strategies for novel therapeutic agents.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. study.com [study.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Grignard Reaction [organic-chemistry.org]
A Comparative Benchmarking Guide to the Synthesis of Cyclopropyl 2,4-Difluorophenyl Ketone
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount to the pace and success of their work. Cyclopropyl 2,4-difluorophenyl ketone is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on efficiency, scalability, and reaction conditions.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be primarily achieved through classical and modern synthetic transformations. The most prominent methods include Friedel-Crafts acylation, Grignard reactions, and organolithium-based approaches. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction time, and reagent availability.
| Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| Friedel-Crafts Acylation | 1,3-Difluorobenzene, Cyclopropanecarbonyl chloride, AlCl₃ | 60-75 | 2-4 | 0 to rt | Stoichiometric Lewis acid required; potential for side reactions.[1][2] |
| Grignard Reaction | 2,4-Difluorobenzonitrile, Cyclopropylmagnesium bromide | 70-85 | 3-6 | 0 to rt | Requires anhydrous conditions; use of nitriles or Weinreb amides prevents over-addition.[3][4] |
| Organolithium Reaction | 2,4-Difluorobenzoic acid, Cyclopropyllithium | 75-90 | 2-5 | -78 to rt | Requires cryogenic temperatures; highly reactive reagent.[5][6] |
Experimental Protocols
Friedel-Crafts Acylation
This method involves the electrophilic acylation of 1,3-difluorobenzene using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1][7]
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add cyclopropanecarbonyl chloride dropwise.
-
After the addition is complete, add 1,3-difluorobenzene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Caption: Friedel-Crafts Acylation Workflow.
Grignard Reaction
The Grignard reaction offers a versatile route to the target ketone. A common approach involves the reaction of a cyclopropyl Grignard reagent with a 2,4-difluorophenyl electrophile, such as a nitrile or a Weinreb amide, to prevent the formation of a tertiary alcohol byproduct.[3][8]
Procedure:
-
Prepare the cyclopropylmagnesium bromide by reacting cyclopropyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).
-
In a separate flask, dissolve 2,4-difluorobenzonitrile in anhydrous THF and cool to 0 °C.
-
Add the freshly prepared Grignard reagent dropwise to the nitrile solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 3-6 hours.
-
The reaction is quenched by the slow addition of an aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Caption: Grignard Reaction Pathway.
Organolithium Reaction
Organolithium reagents are highly reactive nucleophiles that can be used to synthesize ketones from carboxylic acids.[6][9] This method often provides high yields but requires careful control of reaction conditions, particularly temperature.
Procedure:
-
Prepare cyclopropyllithium in situ or use a commercially available solution.
-
In a separate flask, dissolve 2,4-difluorobenzoic acid in anhydrous THF and cool to -78 °C.
-
Slowly add the cyclopropyllithium solution to the carboxylic acid solution, maintaining the low temperature.
-
After the addition, the reaction mixture is stirred at -78 °C for a period before being allowed to slowly warm to room temperature.
-
The reaction is quenched with an aqueous workup.
-
The product is extracted, and the organic phase is washed, dried, and concentrated.
-
Purification is performed using standard techniques such as column chromatography.
Caption: Organolithium Reaction Workflow.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the research, including available starting materials, equipment, and desired scale. The organolithium route generally offers the highest yields but requires more stringent reaction conditions. The Grignard reaction provides a good balance of yield and operational simplicity, while the Friedel-Crafts acylation is a more traditional approach that may be suitable for certain applications despite potentially lower yields and the need for a stoichiometric amount of Lewis acid. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision for the efficient synthesis of this important chemical intermediate.
References
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Cross-Reactivity Profile of Cyclopropyl 2,4-Difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-reactivity of cyclopropyl 2,4-difluorophenyl ketone is not extensively available in public literature. This compound is primarily documented as a chemical intermediate for the synthesis of more complex pharmacologically active molecules. This guide, therefore, provides a comparative analysis based on its known applications and structural similarities to other bioactive compounds, supported by generalized experimental protocols for assessing potential off-target interactions.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents. Its rigid cyclopropyl moiety and the electron-withdrawing difluorophenyl group make it a valuable synthon in medicinal chemistry. Understanding the potential for off-target interactions, or cross-reactivity, of such a widely used intermediate is crucial for anticipating the safety and selectivity profiles of the final drug candidates. This guide explores the potential cross-reactivity of this compound by examining its role in known drug scaffolds and its structural resemblance to other classes of enzyme inhibitors.
Primary Context: Intermediate for VEGFR-2 Inhibitors
This compound is a recognized intermediate in the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3][4] Inhibitors of VEGFR-2 are therefore a significant class of anti-cancer drugs.[5][6]
The incorporation of the this compound moiety into larger molecules that target the ATP-binding site of VEGFR-2 suggests that any off-target assessment should prioritize other kinases, due to the conserved nature of kinase ATP-binding sites.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7][8] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[9][10]
Caption: Simplified VEGFR-2 signaling cascade.
Potential Kinase Cross-Reactivity
Given its role as a pharmacophore in VEGFR-2 inhibitors, it is plausible that this compound or its derivatives could exhibit affinity for other protein kinases. A standard approach in drug discovery is to screen compounds against a panel of kinases to assess their selectivity.
Table 1: Illustrative Kinase Selectivity Profile
(Note: The following data is hypothetical and for illustrative purposes only, demonstrating how comparative data would be presented.)
| Kinase Target | This compound (IC50, µM) | Sunitinib (Reference) (IC50, µM) |
| VEGFR-2 | > 100 | 0.039 |
| PDGFR-β | > 100 | 0.008 |
| c-Kit | > 100 | 0.004 |
| FLT3 | > 100 | 0.023 |
| Src | > 100 | 0.150 |
| EGFR | > 100 | > 10 |
Hypothesized Cross-Reactivity: Monoamine Oxidase Inhibition
Structurally, the cyclopropyl ketone moiety is related to cyclopropylamines, which are known mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the metabolism of neurotransmitters. The mechanism of inhibition by cyclopropylamines involves enzymatic oxidation, which generates a reactive intermediate that covalently binds to the flavin cofactor of the enzyme. While the ketone is less likely to undergo the same bioactivation as an amine, its structural similarity warrants investigation, especially for its potential metabolites.
Potential Bioactivation and Target Interaction
Caption: Hypothesized bioactivation leading to MAO inhibition.
Table 2: Illustrative MAO Inhibition Profile
(Note: The following data is hypothetical and for illustrative purposes only.)
| Compound | MAO-A (IC50, µM) | MAO-B (IC50, µM) |
| This compound | > 100 | > 100 |
| Tranylcypromine (Reference) | 5.2 | 0.8 |
| Clorgyline (Reference) | 0.008 | 5.0 |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, standardized in vitro enzyme inhibition assays are required.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the ability of a compound to inhibit a specific protein kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO as a vehicle control.
-
Add 2.5 µL of the target kinase (e.g., VEGFR-2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 5 µL of a mixture containing the kinase-specific peptide substrate and ATP to each well to start the reaction. The ATP concentration should ideally be at its Km value for the kinase.[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol provides a method for assessing the inhibition of MAO-A and MAO-B.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of MAO-A and MAO-B enzymes, a substrate (e.g., p-tyramine), and a detection reagent (e.g., Amplex Red with horseradish peroxidase).[12]
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a black 96-well plate, add the test compound dilutions and the respective MAO enzyme (MAO-A or MAO-B). Include controls with known inhibitors (clorgyline for MAO-A, pargyline for MAO-B) and a no-inhibitor control.[13]
-
Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and detection reagent mixture.
-
-
Signal Detection: Measure the fluorescence increase over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes) using a fluorescence plate reader (e.g., λex = 530 nm, λem = 585 nm).[12]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Overall Workflow for Cross-Reactivity Profiling
A systematic approach is essential for characterizing the selectivity of a compound. This typically involves a tiered screening cascade, starting with primary target engagement and expanding to broader off-target panels.
Caption: General workflow for small molecule cross-reactivity profiling.
Conclusion
While this compound is a synthetic intermediate, its structural features suggest potential, though likely low, cross-reactivity with protein kinases and a hypothetical interaction with monoamine oxidases. For any drug discovery program utilizing this or similar fragments, it is imperative to perform early and comprehensive off-target profiling on the final drug candidates. The provided protocols and workflows offer a foundational framework for conducting such essential investigations, ultimately contributing to the development of safer and more selective therapeutics.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cyclopropyl 2,4-difluorophenyl ketone
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of Cyclopropyl 2,4-difluorophenyl ketone (CAS No. 60131-34-2). As a fluorinated organic compound used in advanced research and pharmaceutical development, its unique chemical properties demand a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory managers to ensure operational safety, regulatory compliance, and environmental stewardship.
The cornerstone of our approach is the principle of "cradle-to-grave" responsibility for hazardous waste, a framework established by the Resource Conservation and Recovery Act (RCRA).[1] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[1]
Hazard Profile: Understanding the "Why" Behind the Precautions
The disposal protocol for this compound is dictated by its molecular structure. The presence of two fluorine atoms on the phenyl ring is the most significant factor influencing its environmental fate and required disposal method.
-
Chemical Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This high bond energy makes fluorinated compounds like this ketone exceptionally stable and resistant to natural degradation.[2][3] This persistence is why such compounds can be considered "forever chemicals" if not disposed of correctly.[4]
-
Thermal Decomposition Hazards: While stable at room temperature, thermal decomposition during incineration can lead to the release of irritating and corrosive gases.[5] The primary concern is the formation of hydrogen fluoride (HF), a highly toxic and corrosive acid that requires specialized scrubbing systems in any thermal treatment facility.[2][6]
-
Ketone Group Reactivity: The ketone functional group makes the compound susceptible to reactions with strong oxidizing and reducing agents.[7] Co-disposal with incompatible materials could lead to hazardous reactions.
Table 1: Core Safety & Hazard Data Summary
| Property | Summary of Hazard | Justification & Source |
|---|---|---|
| Acute Toxicity | While specific data is limited, related fluorinated ketones warrant caution. Assume harmful if inhaled, ingested, or in contact with skin.[8] | General principle for novel research chemicals. Similar compounds show potential for irritation.[9] |
| Skin/Eye Contact | May cause skin and serious eye irritation or damage.[8][9] | Based on data for analogous ketone compounds.[9] |
| Environmental Hazard | High persistence in the environment. Not readily biodegradable.[2][10] | The strength of the carbon-fluorine bond prevents rapid breakdown.[2] |
| Combustibility | Combustible liquid.[7] Thermal decomposition releases hazardous vapors.[5] | Analogous ketones are classified as combustible.[7] |
| Primary Disposal Risk | Incomplete destruction can form hazardous byproducts. Flue gas requires treatment for acidic components (HF).[2] | High-temperature incineration is required to break the C-F bond, and resulting halogens must be scrubbed.[2][6] |
Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound, particularly during waste consolidation and spill cleanup.
| PPE Category | Item | Specification and Rationale |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and vapors.[11][12] |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile gloves offer poor resistance to ketones. Butyl or fluoroelastomer gloves are strongly recommended for their superior chemical resistance.[11] Always inspect gloves for integrity before use. |
| Body Protection | Flame-Resistant Lab Coat | Protects skin from incidental contact and provides a barrier against spills.[11] |
| Respiratory Protection | Organic Vapor Respirator | Required if handling outside of a certified chemical fume hood or if ventilation is inadequate. A NIOSH-approved respirator is necessary to prevent inhalation of vapors.[11] |
Waste Characterization & Segregation: The Critical First Step
Before disposal, you must classify the waste according to federal and state regulations.[13] This determination dictates the entire disposal pathway.
-
Hazardous Waste Determination: Any material containing this compound should be managed as hazardous waste. This is a conservative but necessary approach due to its characteristics as a persistent halogenated organic compound.
-
Waste Segregation: Proper segregation is paramount for both safety and cost-effectiveness.
-
Do: Collect all waste containing this ketone (e.g., residual material, contaminated labware, spill cleanup debris) in a dedicated, properly labeled hazardous waste container.[3]
-
Do Not: Mix this waste with non-hazardous waste. The EPA's "mixture rule" states that if a hazardous waste is mixed with a non-hazardous one, the entire volume is typically considered hazardous.[13]
-
Do Not: Mix with incompatible chemicals, such as strong oxidizing agents, which could cause a dangerous reaction.[7]
-
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Disposal & Handling Protocol
This protocol covers the entire process from accumulation in the lab to final disposition.
Step 4.1: On-Site Collection & Containment
-
Select a Container: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a tightly sealing lid. The container must be in good condition, free of leaks or defects.
-
Labeling: Affix a "Hazardous Waste" label immediately. The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound."
-
The specific hazards (e.g., "Combustible," "Irritant").
-
The accumulation start date.
-
-
Storage: Keep the sealed container in a designated satellite accumulation area within the lab or a central hazardous waste storage area. The area must be cool, dry, and well-ventilated, away from heat or ignition sources.[7]
Step 4.2: Approved Disposal Methodologies
The chemical stability of this compound severely limits disposal options. The goal is complete destruction, not just containment.
-
Primary & Recommended Method: High-Temperature Incineration This is the most effective and environmentally sound method for destroying fluorinated organic compounds.[2][4] The process requires a specialized hazardous waste incineration facility that can meet specific operational conditions:
-
Extreme Temperatures: Temperatures must be high enough (typically over 1,400°C for some fluorinated organics) and residence times long enough to ensure the complete breakdown of the C-F bonds.[2]
-
Acid Gas Scrubbing: The facility must be equipped with alkaline scrubbers to neutralize the hydrogen fluoride (HF) and other acidic gases produced during combustion.[2]
-
Regulatory Compliance: The facility must be a fully permitted Treatment, Storage, and Disposal Facility (TSDF) operating under EPA and state regulations.[14]
-
-
Alternative (Non-Recommended) Method: Hazardous Waste Landfill While legally permissible under certain conditions, landfilling is not a preferred option.[4] It is a containment strategy, not a destruction one. Given the persistence of fluorinated compounds, landfilling poses a long-term risk of environmental contamination should the landfill's containment systems fail.
Step 4.3: Off-Site Transportation
-
Engage a Certified Transporter: Do not attempt to transport the waste yourself. Your institution's Environmental Health & Safety (EHS) office will contract with a licensed hazardous waste transporter.
-
Manifest System: All shipments must be accompanied by a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your facility to the TSDF, ensuring a closed-loop chain of custody as required by RCRA.[14]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[7][11]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Don PPE: Wear the full mandatory PPE as described in Section 2.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[5]
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[11] Seal and label the container immediately.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Complete Disposal Workflow Visualization
The following diagram illustrates the comprehensive, compliant workflow for managing waste this compound.
Caption: End-to-end workflow for compliant disposal.
By adhering to this comprehensive guide, you can ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and environmental responsibility.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. fishersci.com [fishersci.com]
- 10. plasticsengineering.org [plasticsengineering.org]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Cyclopropyl 2,4-difluorophenyl ketone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Cyclopropyl 2,4-difluorophenyl ketone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves. Nitrile gloves are not recommended for ketones. Consider using PVA, butyl, or fluoroelastomer gloves for better resistance.[1] Gloves must be inspected prior to use. |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1][2] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.
1. Preparation and Handling:
-
Ensure adequate ventilation in the handling area.[1]
-
Inspect all PPE for integrity before use.
-
Avoid the formation of dust, and avoid breathing mist, gas, or vapors.[1]
-
Prevent contact with skin and eyes.[3]
-
Keep the compound away from open flames, hot surfaces, and sources of ignition.[1][4]
2. In Case of a Spill:
-
Evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Wear appropriate PPE, including chemical impermeable gloves and safety goggles.[1]
-
Contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1][3]
3. Disposal Plan:
-
All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Do not let the chemical enter drains.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Experimental Protocols
Detailed experimental protocols should be developed in accordance with your institution's specific safety guidelines and the nature of the research. The following is a general workflow:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for all chemicals and procedures involved.
-
Pre-Experiment Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the fume hood or other ventilated enclosure is functioning correctly.
-
Prepare all necessary reagents and equipment.
-
-
Handling the Compound:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any remaining compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Dispose of all waste materials as described in the Disposal Plan.
-
Safety Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
